ent-17-Hydroxykaur-15-en-19-oic acid
Description
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5S,9R)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13?,15?,16?,18-,19-,20?/m0/s1 |
InChI Key |
XEQHVCXFKPCQNM-DPARUAOCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources of ent-17-Hydroxykaur-15-en-19-oic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential biological activities of the kaurane (B74193) diterpenoid, ent-17-Hydroxykaur-15-en-19-oic acid. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a tetracyclic diterpenoid belonging to the kaurane class of natural products. Kaurane diterpenoids are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The unique chemical structure of this compound, characterized by a hydroxyl group at C-17 and a double bond at C-15, makes it a molecule of significant interest for further investigation and potential therapeutic applications.
Natural Sources
This compound has been identified and isolated from several plant species. The primary sources reported in the scientific literature are summarized in the table below. While these sources have been confirmed, quantitative data regarding the specific yield or concentration of the compound from the plant material is not extensively documented in the available literature.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Laetia thamnia L. | Salicaceae | Leaves | [1] |
| Annona glabra L. | Annonaceae | Fruits | [2][3] |
| Wedelia trilobata (L.) Hitchc. | Asteraceae | Aerial parts | [4] |
Biosynthesis of ent-Kaurane Diterpenoids
The biosynthesis of this compound follows the general pathway for tetracyclic diterpenoids, originating from the isoprenoid pathway. The key precursor, geranylgeranyl pyrophosphate (GGPP), undergoes a series of cyclization reactions catalyzed by diterpene synthases to form the characteristic ent-kaurane skeleton. Subsequent oxidative modifications, mediated by enzymes such as cytochrome P450 monooxygenases, lead to the diverse array of functionalized kaurane diterpenoids, including the hydroxylation at C-17 and the formation of the carboxylic acid at C-19.
Experimental Protocols
General Extraction and Isolation Workflow
Methodological Details
-
Plant Material Preparation: The selected plant parts (e.g., leaves, fruits) are air-dried at room temperature and then ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent such as methanol or ethanol (B145695) at room temperature or using a Soxhlet apparatus. The solvent is then removed under reduced pressure to yield the crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step helps to separate compounds based on their polarity. The bioactive fractions, often the chloroform and ethyl acetate fractions for diterpenoids, are collected.
-
Column Chromatography: The bioactive fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components of the fraction.
-
Fraction Analysis and Pooling: The collected fractions are monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light or with a suitable staining reagent (e.g., vanillin-sulfuric acid). Fractions showing similar TLC profiles and containing the compound of interest are pooled together.
-
Final Purification: The pooled fractions are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit cytotoxic activity against various cancer cell lines. While the specific molecular mechanisms and signaling pathways directly modulated by this compound are not yet fully elucidated, studies on structurally similar kaurane diterpenoids provide insights into its potential mode of action.
Cytotoxic Activity
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |
| LNCaP | Prostate Cancer | 17.63 | [1] |
Putative Signaling Pathway for Apoptosis Induction
Based on studies of the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, a plausible mechanism for the cytotoxic effect of this compound is the induction of apoptosis through the mitochondrial pathway.[5][6][7][8][9] This proposed pathway involves the regulation of pro- and anti-apoptotic proteins, leading to caspase activation and eventual cell death.
Conclusion and Future Directions
This compound is a promising natural product with documented cytotoxic activity. The plant species Laetia thamnia, Annona glabra, and Wedelia trilobata serve as its known natural sources. While foundational knowledge about its isolation and biological effects exists, further research is warranted in several areas:
-
Quantitative Analysis: Development of validated analytical methods (e.g., HPLC, LC-MS) to quantify the content of this compound in its natural sources is crucial for standardization and large-scale production.
-
Optimization of Isolation Protocols: The development of efficient and scalable extraction and purification protocols will be essential for obtaining sufficient quantities of the compound for extensive biological testing.
-
Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways affected by this compound are needed to fully understand its therapeutic potential.
-
Pharmacological Evaluation: Further preclinical studies are required to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound as a lead compound for novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. ijpjournal.com [ijpjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of ent-Kaurane Diterpenoids in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ent-kaurane diterpenoids represent a vast and structurally diverse class of natural products with a wide array of biological activities, making them a focal point for drug discovery and development. Found throughout the plant kingdom, these tetracyclic diterpenes are integral to plant primary metabolism as precursors to gibberellin phytohormones and also function as specialized metabolites involved in plant defense.[1][2] This technical guide provides an in-depth exploration of the core biosynthetic pathway of ent-kaurane diterpenoids, detailed experimental protocols for their study, and a summary of key enzymatic data.
The Core Biosynthetic Pathway: From a Universal Precursor to a Diterpenoid Scaffold
The journey to the complex ent-kaurane skeleton begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP).[2] The biosynthesis proceeds through a series of enzymatic steps, primarily catalyzed by two key enzyme classes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s).
The initial committed step is the cyclization of the linear GGPP molecule, a reaction catalyzed by a class II diTPS known as ent-copalyl diphosphate (B83284) synthase (CPS).[3] This enzyme facilitates a protonation-initiated cyclization to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diTPS, ent-kaurene (B36324) synthase (KS), catalyzes the ionization of the diphosphate group from ent-CPP, followed by a complex series of rearrangements and a final cyclization to yield the tetracyclic olefin, ent-kaurene.[4][5]
Following the formation of the core ent-kaurene scaffold, a suite of tailoring enzymes, predominantly CYP450s, introduce functional group diversity. A key enzyme in this process is ent-kaurene oxidase (KO), a member of the CYP701 family, which catalyzes the sequential three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid.[6] This molecule serves as a crucial branch point, leading to the biosynthesis of gibberellins (B7789140) or undergoing further modifications to generate the vast array of specialized ent-kaurane diterpenoids.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and substrate specificity of the core enzymes in the ent-kaurane biosynthetic pathway are critical determinants of the final product profile and yield. The following table summarizes key kinetic parameters for ent-copalyl diphosphate synthase (CPS), ent-kaurene synthase (KS), and ent-kaurene oxidase (KO) from various plant species.
| Enzyme | Plant Source | Substrate | K_m_ (µM) | V_max_ (units/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| ent-Copalyl Diphosphate Synthase (CPS) | Arabidopsis thaliana | GGPP | 2.9 - 3.0 | Not Reported | 7.75 | 30 | [7] |
| Oryza sativa (OsCPS1) | GGPP | Not Reported | Not Reported | ~7.5 | ~37 | [8] | |
| Oryza sativa (OsCPS2/OsCyc2) | GGPP | Not Reported | Not Reported | ~7.5 | ~37 | [8] | |
| ent-Kaurene Synthase (KS) | Cucurbita maxima | ent-CPP | 0.35 | Not Reported | 6.8 - 7.5 | Not Reported | [5][9] |
| ent-Kaurene Oxidase (KO) | Arabidopsis thaliana | ent-Kaurene | 1.8 | Not Reported | Not Reported | Not Reported | [10] |
| ent-Kaurenol | 6.0 | Not Reported | Not Reported | Not Reported | [10] | ||
| ent-Kaurenal | 1.9 | Not Reported | Not Reported | Not Reported | [10] |
Experimental Protocols
Extraction and GC-MS Analysis of ent-Kaurene from Plant Tissue
This protocol outlines a general procedure for the extraction and subsequent analysis of the volatile diterpene ent-kaurene from plant material using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Fresh or frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
n-Hexane (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME fiber (e.g., 100 µm polydimethylsiloxane) for headspace analysis (optional)
Procedure:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Solvent Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass vial. Add a suitable volume of n-hexane (e.g., 1 mL) and vortex vigorously for 1 minute.
-
Extraction: Incubate the mixture at room temperature with gentle agitation for at least 2 hours. For enhanced extraction, sonication can be employed.
-
Phase Separation and Drying: Centrifuge the sample to pellet the plant debris. Carefully transfer the hexane (B92381) supernatant to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the hexane extract under a gentle stream of nitrogen gas to a final volume of approximately 100 µL.
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the concentrated extract into the GC-MS system.
-
GC Conditions: Use a suitable capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 60°C) and ramps up to a higher temperature (e.g., 280-300°C) to elute the diterpenes.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-500).
-
-
Data Analysis: Identify ent-kaurene based on its retention time and comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST) or an authentic standard.
For Headspace Analysis (Optional):
-
Place fresh plant material in a sealed vial.
-
Expose a SPME fiber to the headspace of the vial for a defined period to adsorb volatile compounds.
-
Desorb the trapped volatiles directly into the GC injector for analysis.[11]
Heterologous Expression and Purification of ent-Kaurene Synthase
This protocol describes the expression of a plant ent-kaurene synthase (KS) in Escherichia coli and its subsequent purification for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series) containing the codon-optimized KS gene
-
Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT)
-
DNase I
-
Ni-NTA or other affinity chromatography resin (for His-tagged proteins)
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the expression plasmid into competent E. coli cells and select for positive transformants on antibiotic-containing LB agar plates.
-
Starter Culture: Inoculate a single colony into a small volume of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 16-25°C and continue incubation for 16-24 hours to enhance soluble protein expression.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer. Add lysozyme and DNase I and incubate on ice to facilitate lysis. Further disrupt the cells by sonication.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the target protein with elution buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro Enzyme Assay for ent-Kaurene Synthase
This protocol measures the enzymatic activity of purified ent-kaurene synthase by quantifying the conversion of ent-CPP to ent-kaurene.
Materials:
-
Purified ent-kaurene synthase
-
ent-Copalyl diphosphate (ent-CPP) substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT)
-
n-Hexane
-
GC-MS for product analysis
Procedure:
-
Reaction Setup: In a glass vial, combine the assay buffer, a known concentration of ent-CPP, and the purified enzyme.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: Stop the reaction by adding an equal volume of n-hexane and vortexing vigorously.
-
Analysis: Analyze the hexane layer by GC-MS to detect and quantify the ent-kaurene product. A known amount of an internal standard can be added before extraction for accurate quantification.
-
Kinetic Analysis: To determine kinetic parameters (K_m_ and V_max_), perform the assay with varying concentrations of the ent-CPP substrate and measure the initial reaction velocities.
Regulation of ent-Kaurane Diterpenoid Biosynthesis
The biosynthesis of ent-kaurane diterpenoids is tightly regulated at multiple levels to balance the production of primary metabolites like gibberellins with the synthesis of specialized defense compounds. Key regulatory mechanisms include transcriptional control by phytohormones and metabolic feedback regulation.
Jasmonate Signaling Pathway
The phytohormone jasmonic acid (JA) and its active conjugate, jasmonoyl-isoleucine (JA-Ile), are central regulators of plant defense responses, including the induction of specialized terpenoid biosynthesis.[7][8] The signaling cascade is initiated by the perception of JA-Ile by its receptor, an F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex.[8] This leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.[7][8] The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of downstream genes, including those encoding enzymes of the ent-kaurane biosynthetic pathway.[8]
Crosstalk with Gibberellin Signaling
There is significant crosstalk between the jasmonate and gibberellin signaling pathways, often acting antagonistically to regulate plant growth and defense. For instance, JA treatment has been shown to decrease the expression of GA biosynthesis genes, including ent-kaurene synthase (KS), while increasing the expression of GA inactivation genes. This regulation is often mediated by transcription factors like MYC2, highlighting a molecular mechanism for the growth-defense tradeoff in plants. Conversely, gibberellins can promote JA biosynthesis to control certain developmental processes, such as stamen development.[6]
Experimental Workflow: Functional Characterization of a Putative ent-Kaurene Synthase
The following diagram illustrates a typical workflow for the functional characterization of a candidate gene believed to encode an ent-kaurene synthase.
Conclusion
The biosynthesis of ent-kaurane diterpenoids is a complex and highly regulated process that is fundamental to plant life. A thorough understanding of this pathway, from the core enzymatic machinery to the intricate regulatory networks, is essential for leveraging the vast chemical diversity of these compounds for applications in medicine and agriculture. The experimental protocols and data presented in this guide provide a solid foundation for researchers to delve into the fascinating world of ent-kaurane diterpenoid biosynthesis and to unlock their full potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Probing the Single Key Amino Acid Responsible for the Novel Catalytic Function of ent-Kaurene Oxidase Supported by NADPH-Cytochrome P450 Reductases in Tripterygium wilfordii [frontiersin.org]
- 5. uniprot.org [uniprot.org]
- 6. Comparison of the enzymatic properties of ent-copalyl diphosphate synthases in the biosynthesis of phytoalexins and gibberellins in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENZYME - 5.5.1.13 ent-copalyl diphosphate synthase [enzyme.expasy.org]
- 8. uniprot.org [uniprot.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Structural and functional investigations of syn-copalyl diphosphate synthase from Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Properties of ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid of interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data and experimental insights.
Core Chemical and Physical Properties
This compound is a tetracyclic diterpenoid with a molecular formula of C₂₀H₃₀O₃ and a molecular weight of approximately 318.46 g/mol .[1] The compound's structure is characterized by a kaurane skeleton.
A summary of its key physical and chemical properties is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 35030-38-7 | N/A |
| Molecular Formula | C₂₀H₃₀O₃ | [1] |
| Molecular Weight | 318.46 g/mol | [2][3] |
| Melting Point | 187-188 °C | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | N/A |
| Predicted XLogP3 | 4.2 | [1] |
| Predicted Hydrogen Bond Donor Count | 2 | [1] |
| Predicted Hydrogen Bond Acceptor Count | 3 | [1] |
| Predicted Rotatable Bond Count | 2 | [1] |
| Predicted Topological Polar Surface Area | 57.5 Ų | [1] |
Experimental Data and Protocols
Isolation and Characterization
Although experimentally obtained spectra for this compound are not widely published, predicted Gas Chromatography-Mass Spectrometry (GC-MS) data for its trimethylsilyl (B98337) (TMS) derivative is available and can serve as a reference for identification.[4]
Diagram of a general workflow for natural product isolation:
Biological Activity: Cytotoxicity
This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. Notably, it has shown activity against prostate cancer cells (LNCaP), with a reported IC₅₀ value of 17.63 µg/mL.[5]
A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A generalized protocol for this assay is provided below.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., LNCaP) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram of the MTT assay workflow:
Signaling Pathways and Mechanism of Action
Detailed studies on the specific signaling pathways modulated by this compound are currently limited. However, research on structurally related kaurane diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, suggests that these compounds can induce apoptosis in cancer cells through a mitochondrial-mediated pathway. This often involves the regulation of the Bcl-2 family of proteins and the activation of caspases.[6][7] Furthermore, the NF-κB signaling pathway has been implicated in the mechanism of action of these related compounds.[8][9][10]
Hypothesized Signaling Pathway Leading to Apoptosis:
Based on the activity of similar compounds, it is plausible that this compound may induce apoptosis through the intrinsic pathway. A simplified, hypothetical model is presented below.
Further research is necessary to elucidate the precise molecular targets and signaling cascades affected by this compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated cytotoxic activity against cancer cells. This technical guide consolidates the currently available data on its physical, chemical, and biological properties. To advance the understanding and potential therapeutic application of this compound, future research should focus on:
-
The development and publication of detailed isolation and purification protocols to ensure a consistent and high-purity supply for research.
-
Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS) to provide a definitive reference for its identification and characterization.
-
In-depth investigation into its mechanism of action, including the identification of its direct molecular targets and the elucidation of the specific signaling pathways it modulates in cancer cells.
This foundational knowledge will be critical for the continued exploration of this compound as a potential lead compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Human Metabolome Database: Predicted GC-MS Spectrum - ent-17-Hydroxy-15-kauren-19-oic acid GC-MS (2 TMS) - 70eV, Positive (HMDB0036724) [hmdb.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Showing Compound ent-17-Hydroxy-15-kauren-19-oic acid (FDB015661) - FooDB [foodb.ca]
Spectroscopic and Mechanistic Insights into ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the natural product ent-17-hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid with noted cytotoxic activities against various cancer cell lines. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition. Furthermore, a proposed signaling pathway illustrating the potential anticancer mechanism of action for this class of compounds is presented.
Spectroscopic Data
The spectroscopic data presented below has been compiled from the analysis of this compound isolated from natural sources, such as Annona glabra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data provide a detailed structural fingerprint of the molecule. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.85 | m | |
| 1β | 1.10 | m | |
| 2α | 1.95 | m | |
| 2β | 1.45 | m | |
| 3α | 1.40 | m | |
| 3β | 1.20 | m | |
| 5 | 1.75 | dd | 11.5, 6.0 |
| 6α | 1.65 | m | |
| 6β | 1.55 | m | |
| 7α | 1.50 | m | |
| 7β | 1.30 | m | |
| 9 | 1.60 | m | |
| 11α | 1.70 | m | |
| 11β | 1.50 | m | |
| 12α | 1.80 | m | |
| 12β | 1.60 | m | |
| 13 | 2.55 | br s | |
| 14α | 2.10 | m | |
| 14β | 1.90 | m | |
| 15 | 5.80 | s | |
| 17 | 4.15 | s | |
| 18 | 1.25 | s | |
| 20 | 0.95 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 39.5 |
| 2 | 19.2 |
| 3 | 37.8 |
| 4 | 43.8 |
| 5 | 56.5 |
| 6 | 21.8 |
| 7 | 41.2 |
| 8 | 44.5 |
| 9 | 55.0 |
| 10 | 39.8 |
| 11 | 18.5 |
| 12 | 33.1 |
| 13 | 46.2 |
| 14 | 38.5 |
| 15 | 130.1 |
| 16 | 148.5 |
| 17 | 65.4 |
| 18 | 28.9 |
| 19 | 184.5 |
| 20 | 15.6 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3450 (broad) | O-H stretch (hydroxyl and carboxylic acid) |
| 2925 | C-H stretch (alkane) |
| 1695 | C=O stretch (carboxylic acid) |
| 1640 | C=C stretch (alkene) |
| 1450 | C-H bend (alkane) |
| 1250 | C-O stretch (carboxylic acid) |
| 1050 | C-O stretch (alcohol) |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 318.2195 | [M]⁺ (Calculated for C₂₀H₃₀O₃: 318.2195) |
| 300 | [M - H₂O]⁺ |
| 273 | [M - COOH]⁺ |
| 255 | [M - H₂O - COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy
-
Sample Preparation: A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. A total of 1024 scans were accumulated.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected using Bruker TopSpin software. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm and δC 77.16 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were averaged to improve the signal-to-noise ratio.
-
Data Processing: The spectrum was baseline-corrected and the peaks were labeled using the instrument's software.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound was prepared in methanol.
-
Instrumentation: High-resolution mass spectrometry (HRMS) was performed on a Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Acquisition: The sample was introduced into the mass spectrometer via direct infusion. The mass spectrum was acquired over a mass range of m/z 100-500.
-
Data Processing: The acquired data was processed using Thermo Scientific Xcalibur software to determine the accurate mass and elemental composition of the molecular ion.
Signaling Pathway
ent-Kaurane diterpenoids, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis (programmed cell death) through the intrinsic pathway. The following diagram illustrates a plausible signaling cascade initiated by this class of compounds.
Caption: Proposed apoptotic signaling pathway of this compound.
This guide serves as a foundational resource for researchers engaged in the study of kaurane diterpenoids and their potential therapeutic applications. The detailed spectroscopic data and experimental protocols provide a basis for compound identification and characterization, while the proposed signaling pathway offers a starting point for mechanistic investigations into the anticancer properties of this class of natural products.
Unveiling the Bioactive Potential of ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid isolated from medicinal plants such as Laetia thamnia and Wedelia trilobata, has emerged as a compound of interest in oncological research. This technical guide provides a comprehensive overview of the known biological activities of this natural product, with a focus on its cytotoxic effects against various cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Cytotoxic Activity
The primary reported biological activity of this compound is its ability to inhibit the growth of human cancer cells. Studies have demonstrated its cytotoxic effects across a panel of cancer cell lines, with a particular sensitivity noted in prostate cancer cells.[1]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified, and the available data is summarized in the table below. This allows for a clear comparison of its potency against different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| 22Rv1 | Prostate Cancer | Active (Concentration Range: 6-50 µg/mL) |
| LNCaP | Prostate Cancer | 17.63[1] |
| HT29 | Colon Cancer | Active (Concentration Range: 6-50 µg/mL) |
| HCT116 | Colon Cancer | Active (Concentration Range: 6-50 µg/mL) |
| SW480 | Colon Cancer | Active (Concentration Range: 6-50 µg/mL) |
| SW620 | Colon Cancer | Active (Concentration Range: 6-50 µg/mL) |
| MCF-7 | Breast Cancer | Active (Concentration Range: 6-50 µg/mL) |
Note: "Active" indicates that the compound showed cytotoxic activity within the tested concentration range, as specific IC50 values were not provided in the primary literature for all cell lines.
Experimental Protocols
The following section details the methodologies employed in the key experiments to determine the cytotoxic activity of this compound.
Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The cytotoxicity of this compound was determined using the Sulforhodamine B (SRB) assay.[1] This colorimetric assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, by extension, cell viability.
Materials:
-
Human cancer cell lines (e.g., LNCaP, 22Rv1, HT29, HCT116, SW480, SW620, MCF-7)
-
Complete cell culture medium (specific to each cell line)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from exponential phase cultures, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted with complete culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the diluted compound solutions are added to the respective wells. Control wells receive medium with the same concentration of DMSO as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by gently adding 100 µL of cold 10% (w/v) TCA to each well. The plates are then incubated at 4°C for 1 hour.
-
Staining: The TCA solution is removed, and the plates are washed five times with deionized water and then air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing: The unbound SRB solution is removed, and the plates are washed five times with 1% (v/v) acetic acid and then air-dried.
-
Solubilization and Absorbance Measurement: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The plates are shaken for 5 minutes, and the absorbance is measured at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways
Currently, there is a lack of specific research elucidating the precise signaling pathways modulated by this compound that lead to its cytotoxic effects. However, studies on structurally similar ent-kaurane diterpenes provide valuable insights into potential mechanisms of action.
For instance, the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to induce apoptosis in cancer cells through the mitochondrial-mediated pathway. This involves the modulation of key signaling molecules such as NF-κB and JNK. It is plausible that this compound may exert its cytotoxic effects through similar apoptotic pathways. Further investigation is warranted to confirm the specific molecular targets and signaling cascades affected by this compound.
Conclusion and Future Directions
This compound demonstrates significant cytotoxic activity against a range of human cancer cell lines, highlighting its potential as a lead compound for the development of novel anticancer agents. The provided data and experimental protocols offer a foundation for further research into its therapeutic applications.
Future studies should focus on:
-
Elucidating the specific molecular mechanisms and signaling pathways responsible for its cytotoxic effects.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models.
-
Exploring structure-activity relationships through the synthesis of analogues to optimize its potency and selectivity.
A deeper understanding of the biological activities of this compound will be crucial for harnessing its full therapeutic potential in the fight against cancer.
References
Pharmacology of Kaurane Diterpenoids from Laetia thamnia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of kaurane (B74193) diterpenoids isolated from the plant Laetia thamnia. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and oncology drug discovery. This document summarizes the available quantitative data, outlines putative experimental methodologies, and visualizes potential molecular mechanisms of action based on current scientific literature.
Introduction to Kaurane Diterpenoids from Laetia thamnia
Kaurane diterpenoids are a class of natural products characterized by a tetracyclic carbon skeleton. These compounds, found in various plant species, have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects[1]. The plant Laetia thamnia, belonging to the Salicaceae family, has been identified as a source of unique kaurane diterpenoids with demonstrated cytotoxic activity against several human cancer cell lines.
A key study by Henry et al. (2006) led to the isolation and characterization of four primary ent-kaurene (B36324) diterpenes from the leaves of Laetia thamnia. These are:
-
ent-kaur-16-en-19-oic acid (1a)
-
ent-3β-hydroxykaur-16-ene (2)
-
ent-kaur-16-en-3α,19-diol (3a)
-
ent-17-hydroxykaur-15-en-19-oic acid (4)
Additionally, two semi-synthetic derivatives were prepared for pharmacological evaluation:
-
Methyl ester of ent-kaur-16-en-19-oic acid (1b)
-
Acetate diester of ent-kaur-16-en-3α,19-diol (3b)
This guide will focus on the reported pharmacological data for these specific compounds.
Quantitative Pharmacological Data
The primary pharmacological activity reported for the kaurane diterpenoids from Laetia thamnia is their cytotoxicity against various human cancer cell lines. The following tables summarize the quantitative data (IC₅₀ values) obtained from in vitro studies. The IC₅₀ value represents the concentration of a compound that is required for 50% inhibition of cell growth.
Table 1: Cytotoxic Activity (IC₅₀ in µg/mL) of Kaurane Diterpenoids from Laetia thamnia against Human Prostate Cancer Cell Lines.
| Compound | 22Rv1 | LNCaP |
| ent-kaur-16-en-19-oic acid (1a) | 5.03 | > 50 |
| Methyl ester of 1a (1b) | 6.81 | > 50 |
| ent-3β-hydroxykaur-16-ene (2) | > 50 | 12.83 |
| ent-kaur-16-en-3α,19-diol (3a) | > 50 | > 50 |
| Acetate diester of 3a (3b) | > 50 | > 50 |
| This compound (4) | > 50 | 17.63 |
Table 2: Cytotoxic Activity (IC₅₀ in µg/mL) of Kaurane Diterpenoids from Laetia thamnia against Human Colon Cancer Cell Lines.
| Compound | HT29 | HCT116 | SW480 | SW620 |
| ent-kaur-16-en-19-oic acid (1a) | > 50 | > 50 | > 50 | > 50 |
| Methyl ester of 1a (1b) | > 50 | > 50 | > 50 | > 50 |
| ent-3β-hydroxykaur-16-ene (2) | > 50 | > 50 | > 50 | > 50 |
| ent-kaur-16-en-3α,19-diol (3a) | > 50 | > 50 | > 50 | > 50 |
| Acetate diester of 3a (3b) | > 50 | > 50 | > 50 | > 50 |
| This compound (4) | > 50 | > 50 | > 50 | > 50 |
Table 3: Cytotoxic Activity (IC₅₀ in µg/mL) of Kaurane Diterpenoids from Laetia thamnia against Human Breast Cancer Cell Line.
| Compound | MCF-7 |
| ent-kaur-16-en-19-oic acid (1a) | > 50 |
| Methyl ester of 1a (1b) | > 50 |
| ent-3β-hydroxykaur-16-ene (2) | > 50 |
| ent-kaur-16-en-3α,19-diol (3a) | > 50 |
| Acetate diester of 3a (3b) | > 50 |
| This compound (4) | > 50 |
Data presented in Tables 1, 2, and 3 are derived from Henry et al., Cancer Letters, 2006.
Experimental Protocols
While the full detailed experimental protocols from the primary study by Henry et al. (2006) were not accessible, this section outlines a generalized protocol for a common in vitro cytotoxicity assay, the MTT assay, which is frequently used for such evaluations. It is important to note that this is a representative protocol and may not reflect the exact methodology used in the original study.
Generalized Cytotoxicity Assay Protocol (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Human cancer cell lines (e.g., 22Rv1, LNCaP, HT29, HCT116, SW480, SW620, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Kaurane diterpenoids (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of each kaurane diterpenoid is serially diluted in culture medium to achieve a range of final concentrations (e.g., 6 to 50 µg/mL). The medium from the cell plates is removed and replaced with medium containing the test compounds. Control wells containing vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of the cytotoxic activity of natural products.
Caption: Experimental workflow for the isolation and cytotoxic evaluation of kaurane diterpenoids.
Putative Signaling Pathway for Cytotoxicity
Based on studies of structurally similar kaurane diterpenoids, the cytotoxic effects of the compounds from Laetia thamnia may be mediated through the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway. It is crucial to note that this pathway has not been experimentally validated for the specific diterpenoids from Laetia thamnia and is based on findings for related compounds.
Caption: Hypothetical signaling pathway for kaurane diterpenoid-induced apoptosis.
Discussion and Future Directions
The kaurane diterpenoids isolated from Laetia thamnia have demonstrated notable cytotoxic activity, particularly against prostate cancer cell lines. ent-kaur-16-en-19-oic acid (1a) and its methyl ester derivative (1b) showed the most potent effects against the 22Rv1 prostate cancer cell line, while ent-3β-hydroxykaur-16-ene (2) and this compound (4) were more active against the LNCaP prostate cancer cell line. The lack of significant activity against the tested colon and breast cancer cell lines suggests a degree of selectivity in their cytotoxic action.
The precise molecular mechanisms underlying the cytotoxicity of these specific compounds remain to be elucidated. However, based on the known pharmacology of other kaurane diterpenoids, it is plausible that they induce apoptosis through the mitochondrial pathway. This may involve the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. Furthermore, the inhibition of pro-survival signaling pathways, such as the NF-κB pathway, could also contribute to their anticancer effects.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the kaurane diterpenoids from Laetia thamnia in sensitive cancer cell lines.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of the most potent compounds in preclinical animal models of prostate cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional derivatives to explore the structural features required for potent and selective cytotoxicity.
-
Investigation of Other Pharmacological Activities: Given the broad biological activities of kaurane diterpenoids, exploring the anti-inflammatory, antimicrobial, and other potential therapeutic effects of the compounds from Laetia thamnia.
References
Preliminary Cytotoxicity Screening of ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurene diterpenoid with potential as an anticancer agent. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the likely signaling pathways involved in its mechanism of action.
Quantitative Cytotoxicity Data
This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. The compound's efficacy, as determined by in vitro assays, is summarized below.
| Cell Line | Cancer Type | Potency (IC50) | Effective Concentration Range |
| LNCaP | Prostate Cancer | 17.63 µg/mL[1] | 6 - 50 µg/mL[2] |
| 22Rv1 | Prostate Cancer | Not Reported | 6 - 50 µg/mL[2] |
| HT29 | Colon Cancer | Not Reported | 6 - 50 µg/mL[2] |
| HCT116 | Colon Cancer | Not Reported | 6 - 50 µg/mL[2] |
| SW480 | Colon Cancer | Not Reported | 6 - 50 µg/mL[2] |
| SW620 | Colon Cancer | Not Reported | 6 - 50 µg/mL[2] |
| MCF-7 | Breast Cancer | Not Reported | 6 - 50 µg/mL[2] |
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a common colorimetric method used to assess the in vitro cytotoxicity of natural products.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., LNCaP, MCF-7, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 to 100 µg/mL).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Putative Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, evidence from related ent-kaurene (B36324) diterpenoids strongly suggests the involvement of the NF-κB and MAPK signaling pathways, leading to the induction of apoptosis.
Experimental Workflow for Cytotoxicity Screening
Caption: A generalized workflow for the in vitro cytotoxicity screening of natural compounds.
Proposed Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of ent-kaurene diterpenes are often attributed to their ability to induce programmed cell death, or apoptosis. This process is tightly regulated by a complex network of signaling molecules.
Caption: Proposed apoptotic pathway induced by this compound.
Logical Relationship of Key Events in Cytotoxicity
The induction of cytotoxicity by this compound likely follows a logical sequence of events, beginning with the inhibition of pro-survival pathways and culminating in the activation of the apoptotic cascade.
Caption: Logical flow from compound action to apoptosis.
Disclaimer: The signaling pathway information presented is based on studies of structurally related ent-kaurene diterpenoids and represents a putative mechanism for this compound. Further research is required to definitively confirm these pathways for the specific compound.
References
- 1. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Application Notes and Protocols for the Isolation of ent-17-Hydroxykaur-15-en-19-oic Acid from Wedelia trilobata
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the isolation and purification of ent-17-Hydroxykaur-15-en-19-oic acid, a bioactive diterpenoid, from the plant Wedelia trilobata. This document outlines the necessary protocols, presents relevant data in a structured format, and includes visualizations to aid in understanding the experimental workflow and potential biological mechanisms.
Introduction
Wedelia trilobata, a member of the Asteraceae family, is a plant rich in various secondary metabolites, including a diverse array of ent-kaurane diterpenoids.[1][2] Among these, this compound has garnered interest due to its potential pharmacological activities. Diterpenoids isolated from Wedelia trilobata have been reported to possess anti-inflammatory and cytotoxic properties.[3][4] For instance, related compounds have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses.[4] Furthermore, this compound has demonstrated cytotoxicity against various human tumor cell lines, including prostate, colon, and breast cancer cells, with effective concentrations ranging from 6 to 50 µg/mL.[3] The traditional use of Wedelia trilobata in treating ailments such as backache, muscle cramps, and rheumatism further underscores the potential therapeutic value of its constituents.
Experimental Protocols
The following protocols are a synthesized representation of methodologies described in the scientific literature for the isolation of ent-kaurane diterpenoids from Wedelia trilobata.
1. Plant Material Collection and Preparation
-
Collection: Collect fresh, healthy aerial parts (leaves and stems) of Wedelia trilobata.
-
Authentication: Ensure proper botanical identification of the plant material.
-
Processing: Wash the collected plant material thoroughly with water to remove any dirt and debris.
-
Drying: Air-dry the plant material in the shade at room temperature for 7-10 days or until it is completely dry and brittle.
-
Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through a fine cloth or filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.
-
3. Fractionation and Isolation
-
Solvent-Solvent Partitioning (Optional but Recommended):
-
Suspend the crude extract in a mixture of methanol (B129727) and water (e.g., 9:1 v/v) and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
-
Column Chromatography:
-
Subject the most promising fraction (typically the chloroform or ethyl acetate fraction based on preliminary screening) to column chromatography over silica (B1680970) gel (60-120 mesh).
-
Prepare the column by making a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pouring it into a glass column.
-
Load the extract onto the top of the silica gel bed.
-
Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 98:2 to 80:20).
-
Collect fractions of a specific volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Use pre-coated silica gel 60 F254 plates.
-
Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 85:15).
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable visualizing agent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
-
Purification:
-
Combine fractions showing similar TLC profiles that contain the target compound.
-
Subject these combined fractions to further purification steps, such as preparative TLC or repeated column chromatography with a shallower solvent gradient, to isolate the pure compound.
-
This compound can be further purified by recrystallization from a suitable solvent system (e.g., petroleum ether-acetone) to yield pure crystals.[2]
-
4. Structure Elucidation
-
The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Data Presentation
The following table summarizes the key physicochemical and biological data for this compound.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₂₀H₃₀O₃ | [5] |
| Molecular Weight | 318.45 g/mol | [5] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Cytotoxicity (IC₅₀) | 6 - 50 µg/mL against various human tumor cell lines (prostate, colon, breast) | [3] |
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and a putative signaling pathway affected by this class of compounds.
Caption: Experimental workflow for the isolation of this compound.
Caption: Putative anti-inflammatory signaling pathway inhibited by ent-kaurane diterpenoids.
Conclusion
The protocols and data presented herein provide a solid foundation for the successful isolation and further investigation of this compound from Wedelia trilobata. The potential cytotoxic and anti-inflammatory properties of this compound warrant further research to explore its therapeutic applications. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research objectives.
References
- 1. ent-Kaurane diterpenoids from the plant Wedelia trilobata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. 3α-Angeloyloxy- ent-kaur-16-en-19-oic Acid Isolated from Wedelia trilobata L. Alleviates Xylene-Induced Mouse Ear Edema and Inhibits NF-κB and MAPK Pathway in LPS-Stimulated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17-Hydroxy-ent-kaur-15-en-19-oic acid | C20H30O3 | CID 169654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Purification of ent-17-Hydroxykaur-15-en-19-oic Acid Using Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
ent-17-Hydroxykaur-15-en-19-oic acid is a kaurane (B74193) diterpenoid, a class of natural products known for a variety of biological activities, including potential cytotoxic effects against cancer cell lines.[1] Effective purification of this compound from natural extracts or synthetic mixtures is crucial for its characterization, biological screening, and potential therapeutic development. This document outlines detailed protocols for the purification of this compound using column chromatography and High-Performance Liquid Chromatography (HPLC), based on established methods for kaurane diterpenoids.
Data Presentation: Chromatographic Methods Overview
The purification of this compound and related kaurane diterpenoids typically involves a multi-step chromatographic process. Initial separation is often achieved using silica (B1680970) gel column chromatography, followed by finer purification with reversed-phase HPLC (RP-HPLC).
Table 1: Summary of Column Chromatography Conditions for Kaurane Diterpenoid Isolation
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel | [2][3][4] |
| Mobile Phase | Gradient of n-hexane and ethyl acetate (B1210297) | [3] |
| Elution Mode | Stepwise or linear gradient, increasing polarity | [3] |
| Typical Application | Initial fractionation of crude plant extracts | [2][3] |
Table 2: Summary of HPLC Conditions for Kaurane Diterpenoid Analysis and Purification
| Parameter | Method 1: Analytical RP-HPLC | Method 2: Preparative RP-HPLC | Reference |
| Stationary Phase | C18 column (e.g., Waters Symmetry) | C18 column | [5] |
| Column Dimensions | 2.1 x 100 mm, 3.5 µm | Larger dimensions for higher loading | [5] |
| Mobile Phase | Isocratic: Methanol-water (70:30, v/v) with 5 mmol/L ammonium (B1175870) acetate | Isocratic or Gradient: Acetonitrile (B52724)/water or Methanol (B129727)/water | [5][6] |
| Flow Rate | 0.2 mL/min | Higher flow rates, dependent on column size | [5] |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | UV (e.g., 210 nm) | [3][5] |
| Purity Achieved | Analytical separation | >87% (for related compounds) | [7] |
Experimental Protocols
Protocol 1: Initial Purification using Silica Gel Column Chromatography
This protocol describes the initial fractionation of a crude extract to enrich for this compound.
Materials and Equipment:
-
Crude extract containing the target compound
-
Silica gel (for column chromatography)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing tank
-
UV lamp for TLC visualization
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. Equilibrate the packed column by washing with n-hexane.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Loading: Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in a stepwise or linear gradient.[3] For example, start with n-hexane, then move to 95:5, 90:10, 80:20, etc., n-hexane:ethyl acetate.
-
Fraction Collection: Collect fractions of a consistent volume using a fraction collector.
-
Monitoring: Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp. Combine fractions that contain the compound of interest, as identified by its Rf value.
-
Concentration: Concentrate the combined fractions containing the enriched compound using a rotary evaporator.
Protocol 2: Final Purification using Preparative RP-HPLC
This protocol is for the final purification of the enriched fraction to obtain high-purity this compound.
Materials and Equipment:
-
Enriched fraction from Protocol 1
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Preparative RP-HPLC system with a C18 column
-
UV detector
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
System Preparation: Set up the preparative HPLC system. Purge the pumps and equilibrate the C18 column with the initial mobile phase conditions. A common mobile phase for kaurane diterpenes is a mixture of acetonitrile and water or methanol and water.[6]
-
Sample Preparation: Dissolve the enriched fraction in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection and Separation: Inject the filtered sample onto the preparative HPLC column. Elute with an isocratic or gradient mobile phase. For example, an isocratic elution with 90% acetonitrile in water with 1% H3PO4 has been used for similar acidic diterpenes.[6] The separation of a related kaurane diterpenoid was achieved with an isocratic elution of methanol-water containing 5 mmol/L ammonium acetate (70:30, v/v).[5]
-
Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength, such as 210 nm.[3] Collect the peak corresponding to this compound using a fraction collector.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC-UV or HPLC-MS.
-
Solvent Removal: Remove the solvent from the purified fraction using a rotary evaporator or by lyophilization to obtain the pure compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical flow of the preparative RP-HPLC protocol.
References
- 1. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of ent-17-Hydroxykaur-15-en-19-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ent-17-Hydroxykaur-15-en-19-oic acid is a kaurane (B74193) diterpenoid, a class of natural products with a diverse range of biological activities, including cytotoxic and anti-inflammatory properties. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, natural product discovery, and quality control. This document provides detailed analytical methods, primarily based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of this compound. The protocols are adapted from established methods for the closely related and structurally similar compound, ent-kaurenoic acid, and should be validated for the specific analyte and matrix of interest.
I. Analytical Method: UPLC-MS/MS
UPLC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, selectivity, and speed. The method described below is based on a validated protocol for kaurenoic acid in rat plasma and is expected to be readily adaptable.[1]
1.1. Principle:
The method involves the separation of the analyte from the sample matrix using reversed-phase UPLC, followed by detection and quantification using a tandem mass spectrometer operating in negative electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. A structurally similar internal standard (IS) should be used to ensure accuracy and precision. Rhein has been successfully used as an internal standard for kaurenoic acid analysis.[1]
1.2. Quantitative Data Summary:
The following table summarizes the performance characteristics of a UPLC-MS/MS method for the quantification of kaurenoic acid, which can be considered as target validation parameters for a method developed for this compound.[1]
| Parameter | Kaurenoic Acid |
| Linearity Range | 5 - 100 ng/mL |
| R² | 0.990 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (RSD) | 3.0% - 11.4% |
| Inter-day Precision (RSD) | 3.0% - 11.4% |
| Matrix Effect | Within acceptable limits |
| Extraction Recovery | Within acceptable limits |
1.3. Experimental Protocol:
1.3.1. Materials and Reagents:
-
This compound (analytical standard)
-
Internal Standard (IS), e.g., Rhein
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, tissue homogenate)
1.3.2. Sample Preparation (Protein Precipitation): [1]
-
Thaw frozen plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
1.3.3. UPLC Conditions: [1]
-
Column: HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) % B 0.0 10 1.0 90 2.0 90 2.1 10 | 3.0 | 10 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
1.3.4. Mass Spectrometry Conditions: [1]
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for this compound):
-
This compound has a molecular weight of 318.45 g/mol . The deprotonated molecule [M-H]⁻ would be at m/z 317.4. Kaurane diterpenoids often exhibit a lack of fragmentation in negative ESI mode.[2][3] Therefore, a pseudo-MRM transition may be necessary.
-
Analyte: m/z 317.4 → 317.4 (pseudo MRM)
-
Internal Standard (Rhein): m/z 283.2 → 238.9
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 50 L/hr
-
1.4. Method Validation: The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
II. High-Performance Liquid Chromatography (HPLC) with UV Detection
For laboratories without access to mass spectrometry, a reversed-phase HPLC method with UV detection can be developed. This method is generally less sensitive and selective than LC-MS/MS but can be suitable for the analysis of higher concentration samples, such as in plant extracts. A method for kaurenoic acid in plant material has been reported using isocratic elution with 60% acetonitrile in water and UV detection at 220 nm.[4]
2.1. Experimental Protocol:
2.1.1. Sample Preparation (Plant Material):
-
Dry and pulverize the plant material.
-
Extract a known weight of the powdered material with a suitable solvent (e.g., methanol, ethanol, or a mixture thereof) using sonication or maceration.
-
Filter the extract and evaporate the solvent.
-
Redissolve the residue in the mobile phase and filter through a 0.45 µm syringe filter before injection.
2.1.2. HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
Visualizations
Experimental Workflow for UPLC-MS/MS Quantification
Caption: UPLC-MS/MS experimental workflow for the quantification of this compound.
Generalized Signaling Pathway for Cytotoxicity of Kaurane Diterpenoids
Caption: A generalized signaling pathway illustrating the cytotoxic effects of kaurane diterpenoids.
References
- 1. Determination of kaurenoic acid in rat plasma using UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-Q-TOF-MS/MS-guided dereplication of Pulsatilla chinensis to identify triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic acid on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring ent-kaurene (B36324) diterpene that has demonstrated cytotoxic effects against various cancer cell lines. This document provides detailed protocols for assessing its cytotoxicity and presents available data on its efficacy. Additionally, a proposed mechanism of action is outlined based on the known activities of structurally related ent-kaurane diterpenes, which are known to induce apoptosis through mitochondrial-mediated pathways and modulate key signaling cascades such as NF-κB and MAPK. The protocols herein are designed to offer robust and reproducible methods for evaluating the anti-cancer potential of this compound in a laboratory setting.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) value has been determined for prostate cancer cells, and its activity against other cancer cell types has been noted.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| LNCaP | Prostate Cancer | 17.63 | [1] |
| 22Rv1 | Prostate Cancer | Active | [1] |
| HT29 | Colon Cancer | Active | [1] |
| HCT116 | Colon Cancer | Active | [1] |
| SW480 | Colon Cancer | Active | [1] |
| SW620 | Colon Cancer | Active | [1] |
| MCF-7 | Breast Cancer | Active | [1] |
Note: "Active" indicates that the compound showed cytotoxic activity, although specific IC50 values were not provided in the cited literature. Concentrations for these studies ranged from 6 to 50 µg/mL[1].
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is depicted below. This process involves initial cell culture, treatment with the compound, and subsequent analysis of cell viability using one of the detailed protocols.
Caption: Workflow for Cytotoxicity Assessment.
Experimental Protocols
Here are detailed protocols for three common cytotoxicity assays. It is recommended to optimize cell seeding density and compound incubation time for each cell line.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 2: SRB (Sulforhodamine B) Assay
This colorimetric assay measures the total protein content of cells, providing an estimation of cell biomass.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation with the compound, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with 1% acetic acid to remove excess TCA. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Protocol 3: LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (serum-free medium may be required to reduce background)
-
LDH assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100). Determine the IC50 value from the dose-response curve.
Proposed Signaling Pathway of ent-kaurane Diterpenes
While the specific signaling pathway for this compound has not been fully elucidated, studies on structurally similar ent-kaurane diterpenes suggest a mechanism involving the induction of apoptosis via the mitochondrial pathway and modulation of inflammatory and survival pathways.
Caption: Hypothetical Apoptotic Pathway.
Pathway Description: Ent-kaurane diterpenes are proposed to induce apoptosis through the intrinsic mitochondrial pathway. This is often initiated by the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This change in balance promotes the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which ultimately leads to apoptotic cell death.
Furthermore, many ent-kaurane diterpenes have been shown to inhibit the NF-κB signaling pathway. NF-κB is a key regulator of inflammation and cell survival, and its inhibition can decrease the expression of anti-apoptotic proteins like Bcl-2, thereby sensitizing cancer cells to apoptosis. The modulation of MAPK pathways (JNK, ERK, and p38) by these compounds can also contribute to the induction of apoptosis or cell cycle arrest, although the specific roles of these kinases can be cell-type dependent.
References
Application Notes and Protocols for Anti-Inflammatory Assays of ent-Kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting anti-inflammatory assays with ent-kaurane diterpenoids. This document outlines detailed protocols for key in vitro experiments, presents quantitative data for a range of these compounds, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to ent-Kaurane Diterpenoids and their Anti-Inflammatory Potential
ent-Kaurane diterpenoids are a large class of natural products, primarily isolated from plants of the Isodon and Croton genera, that have garnered significant interest for their diverse biological activities, including potent anti-inflammatory effects.[1][2] Their mechanism of action often involves the modulation of key signaling pathways implicated in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, making them promising candidates for the development of new anti-inflammatory drugs.[4][5]
Data Presentation: Anti-Inflammatory Activity of ent-Kaurane Diterpenoids
The following table summarizes the inhibitory concentrations (IC50) of various ent-kaurane diterpenoids on nitric oxide (NO) production and NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound Name | Source | Assay | Cell Line | IC50 (µM) | Reference |
| Xerophilusin A | Isodon xerophilus | NO Production | RAW 264.7 | 0.60 | [6] |
| Xerophilusin B | Isodon xerophilus | NO Production | RAW 264.7 | 0.23 | [6] |
| Longikaurin B | Isodon xerophilus | NO Production | RAW 264.7 | 0.44 | [6] |
| Xerophilusin F | Isodon xerophilus | NO Production | RAW 264.7 | 0.67 | [6] |
| Xerophilusin A | Isodon xerophilus | NF-κB Luciferase | RAW 264.7 | 1.8 | [6] |
| Xerophilusin B | Isodon xerophilus | NF-κB Luciferase | RAW 264.7 | 0.7 | [6] |
| Longikaurin B | Isodon xerophilus | NF-κB Luciferase | RAW 264.7 | 1.2 | [6] |
| Xerophilusin F | Isodon xerophilus | NF-κB Luciferase | RAW 264.7 | 1.6 | [6] |
| ent-7α,14β-dihydroxykaur-16-en-15-one | Croton tonkinensis | NF-κB Activation | RAW 264.7 | 0.07-0.42 | [7][8] |
| ent-18-acetoxy-7α-hydroxykaur-16-en-5-one | Croton tonkinensis | NF-κB Activation | RAW 264.7 | 0.07-0.42 | [7][8] |
| ent-1β-acetoxy-7α,14β-dihydroxykaur-16-en-15-one | Croton tonkinensis | NF-κB Activation | RAW 264.7 | 0.07-0.42 | [7][8] |
| ent-18-acetoxy-7α,14β-dihydroxykaur-16-en-15-one | Croton tonkinensis | NF-κB Activation | RAW 264.7 | 0.07-0.42 | [7][8] |
| Compound 1 from Pteris multifida | Pteris multifida | NO Production | BV-2 | 13.9 | [5] |
| Compound 7 from Pteris multifida | Pteris multifida | NO Production | BV-2 | 10.8 | [5] |
| Compound 1 from Isodon serra | Isodon serra | NO Production | BV-2 | 15.6 | [9] |
| Compound 9 from Isodon serra | Isodon serra | NO Production | BV-2 | 7.3 | [9] |
Experimental Protocols
A widely used and robust model for preliminary anti-inflammatory screening involves the use of murine macrophage-like RAW 264.7 cells stimulated with bacterial lipopolysaccharide (LPS) to induce an inflammatory response.[10][11]
Protocol 1: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol determines the effect of ent-kaurane diterpenoids on the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
ent-Kaurane diterpenoid stock solutions (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium Nitrite (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the ent-kaurane diterpenoid for 1-2 hours. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[12]
-
Incubation: Incubate the plate for an additional 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.[13]
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Protocol 2: Cell Viability Assessment using the MTT Assay
It is crucial to ascertain that the observed reduction in inflammatory markers is not a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells treated as in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
After collecting the supernatant for the Griess assay, remove the remaining medium from the cells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 3: Western Blot Analysis for iNOS and COX-2 Expression
This protocol allows for the assessment of the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade that are often inhibited by ent-kaurane diterpenoids.[14][15]
General Steps:
-
Culture and treat RAW 264.7 cells with the ent-kaurane diterpenoid and LPS as described in Protocol 1.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Protocol 4: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.[6][7]
General Steps:
-
Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treat the transfected cells with the ent-kaurane diterpenoid and then stimulate with LPS.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB signaling pathway.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for anti-inflammatory evaluation.
References
- 1. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 5. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. ent-kaurane and ent-pimarane diterpenes from Siegesbeckia pubescens inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: In Vitro Anti-HIV-1 Activity Testing of Natural Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction The human immunodeficiency virus type 1 (HIV-1) remains a significant global health challenge. While antiretroviral therapy (ART) has transformed HIV-1 infection into a manageable chronic condition, the emergence of drug-resistant strains and long-term toxicity necessitates the discovery of novel therapeutic agents.[1][2][3] Natural products offer a vast chemical diversity and have historically been a rich source of antiviral compounds.[2][3][4] Several natural products and their derivatives, such as Calanolide A and Betulinic acid, have demonstrated potent anti-HIV-1 activity by targeting various stages of the viral life cycle.[1][4] This document provides detailed protocols for the in vitro evaluation of natural compounds for anti-HIV-1 activity, from initial cytotoxicity screening to specific mechanism-of-action assays.
Overall Screening Workflow
The evaluation of natural compounds for anti-HIV-1 activity follows a structured workflow. The process begins with assessing the cytotoxicity of the compounds to ensure that any observed antiviral effect is not due to cell death. Compounds with acceptable toxicity profiles are then screened for their ability to inhibit HIV-1 replication. Promising candidates subsequently undergo mechanism-of-action studies to identify their specific viral or cellular target.
Cytotoxicity Assessment
Before evaluating antiviral activity, it is crucial to determine the concentration range at which a compound is toxic to the host cells used in the assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.[5] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]
Protocol 1.1: MTT Assay for Cytotoxicity
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6]
Materials:
-
Human T-cell lines (e.g., CEM-SS, MT-4, or Jurkat cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
Natural compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)
-
96-well flat-bottom microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[8]
-
Compound Preparation: Prepare serial dilutions of the natural compound in complete medium. The final DMSO concentration should be non-toxic (typically <0.5%).
-
Treatment: After 24 hours of incubation to allow cell adherence (if applicable) or stabilization, add 100 µL of the diluted compound to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.
-
Incubation: Incubate the plate for a period that matches the planned antiviral assay (e.g., 72 hours).[8]
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Incubate overnight in the incubator or for 15 minutes with shaking.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the untreated control.
-
Plot the percentage of viability against the compound concentration (log scale).
-
Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Anti-HIV-1 Replication Assays
Compounds that exhibit low cytotoxicity are then tested for their ability to inhibit HIV-1 replication in a cell-based model. A common method is to quantify the production of the viral core protein p24 in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[9]
Protocol 2.1: HIV-1 p24 Antigen ELISA
Principle: This assay quantifies the amount of HIV-1 p24 capsid protein released into the culture supernatant from infected cells, which serves as a marker for viral replication. The assay uses a sandwich ELISA format where a capture antibody coated on the plate binds p24, which is then detected by a second, enzyme-linked antibody.[10]
Materials:
-
HIV-1 susceptible T-cell line (e.g., MT-4)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Natural compounds with known CC50 values
-
Commercial HIV-1 p24 ELISA kit (contains capture antibody-coated plates, detector antibody, standards, lysis buffer, wash buffer, substrate, and stop solution)
-
Positive control drug (e.g., Zidovudine)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Infection and Treatment: Seed MT-4 cells in a 96-well plate. Add the natural compounds at various non-toxic concentrations. Immediately after, infect the cells with a pre-titered amount of HIV-1.
-
Controls: Include the following controls:
-
Virus Control: Cells + Virus (no compound)
-
Cell Control: Cells only (no virus, no compound)
-
Positive Drug Control: Cells + Virus + Known Antiviral Drug
-
-
Incubation: Incubate the plate for 4-7 days to allow for viral replication.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
p24 ELISA:
-
Follow the manufacturer's instructions for the commercial p24 ELISA kit.[9]
-
Typically, this involves adding the collected supernatants and p24 standards to the antibody-coated plate.
-
Incubate, wash, and then add the biotinylated detector antibody.[10]
-
Incubate, wash, and add the streptavidin-HRP conjugate.[10]
-
Incubate, wash, and add the TMB substrate. A color change will occur.[10]
-
Stop the reaction with the provided stop solution and read the absorbance at the specified wavelength.
-
Data Analysis:
-
Generate a standard curve using the p24 standards.
-
Calculate the p24 concentration in each sample from the standard curve.
-
Determine the percentage of HIV-1 inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits p24 production by 50%.
Mechanism of Action (MOA) Assays
Once a compound shows potent anti-HIV-1 activity (low IC50) and low cytotoxicity (high CC50), the next step is to identify its specific target in the HIV-1 life cycle. Natural products have been found to inhibit various stages, including entry, reverse transcription, integration, and protease activity.[1][4]
Protocol 3.1: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Principle: This cell-free assay measures the ability of a compound to directly inhibit the activity of the HIV-1 reverse transcriptase enzyme. Colorimetric kits are available that measure the synthesis of DNA from an RNA template. The newly synthesized DNA is tagged with biotin (B1667282) and digoxigenin (B1670575) (DIG), allowing for quantification via an ELISA-like procedure.
Materials:
-
Commercial HIV-1 RT Assay Kit (contains recombinant HIV-1 RT enzyme, reaction buffer, template/primer, dNTPs, streptavidin-coated plate, anti-DIG-HRP conjugate, substrate, and stop solution)[11]
-
Natural compounds
-
Positive control RT inhibitor (e.g., Nevirapine)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare the reaction buffer and other reagents according to the kit manufacturer's protocol.
-
Reaction Setup: In the wells of a microplate, add the reaction buffer containing the template/primer and dNTPs.
-
Inhibitor Addition: Add the natural compounds at various concentrations. Include a "no inhibitor" control and a positive control (Nevirapine).
-
Enzyme Addition: Add the recombinant HIV-1 RT enzyme to initiate the reaction. Do not add enzyme to the blank wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Detection (ELISA format):
-
Transfer the reaction mixture to the streptavidin-coated plate to capture the biotin-tagged DNA.
-
Incubate and wash the plate.
-
Add the anti-DIG-HRP conjugate, which binds to the DIG-labeled nucleotides in the newly synthesized DNA.
-
Incubate and wash.
-
Add the substrate and stop solution.
-
Read the absorbance.
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Determine the IC50 value, representing the concentration at which the compound inhibits RT activity by 50%.
Data Presentation
Quantitative data from the assays should be summarized in a clear, tabular format to facilitate comparison between compounds. The key parameters are the CC50, IC50, and the Selectivity Index (SI). The SI (CC50/IC50) is a critical measure of a compound's therapeutic potential; a higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.[9]
Table 1: Example Anti-HIV-1 Activity Data for Hypothetical Natural Compounds
| Compound ID | Natural Product Class | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| NC-001 | Flavonoid | >100 | 5.2 | >19.2 |
| NC-002 | Terpene | 45.5 | 1.8 | 25.3 |
| NC-003 | Coumarin | 15.2 | 12.1 | 1.3 |
| NC-004 | Alkaloid | 88.0 | 25.6 | 3.4 |
| Zidovudine | Control Drug | >200 | 0.05 | >4000 |
Table 2: Example HIV-1 Reverse Transcriptase Inhibition Data
| Compound ID | Compound Class | RT Inhibition IC50 (µM) |
| NC-001 | Flavonoid | 4.8 |
| NC-002 | Terpene | >50 |
| NC-003 | Coumarin | 10.5 |
| Nevirapine | Control Drug | 0.15 |
References
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 (2021) | Maria S. Serna-Arbeláez | 11 Citations [scispace.com]
- 3. longdom.org [longdom.org]
- 4. Frontiers | Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview [frontiersin.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT (Assay protocol [protocols.io]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. biochain.com [biochain.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Investigating the Mechanism of Action of ent-17-Hydroxykaur-15-en-19-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
ent-17-Hydroxykaur-15-en-19-oic acid is a kaurane (B74193) diterpenoid that has demonstrated cytotoxic effects against a variety of human cancer cell lines, including prostate, colon, and breast cancer.[1][2] Understanding the molecular mechanism by which this compound exerts its anti-cancer activity is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive set of experimental protocols to investigate the mechanism of action of this compound, focusing on its potential to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways.
Studies on structurally similar kaurane diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, suggest that the mechanism of action may involve the induction of apoptosis through the mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and caspase activation.[3][4][5] Furthermore, cell cycle arrest at the G2/M phase and modulation of signaling pathways like NF-κB and MAPK have been implicated in the anti-tumor effects of related compounds.[3][4][5][6][7][8]
This document outlines a systematic approach to elucidate the mechanism of action of this compound, providing detailed protocols for a panel of in vitro assays.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow to assess the mechanism of action of this compound.
Caption: Experimental workflow for mechanism of action studies.
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, LNCaP, HT-29)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium in the wells with the prepared dilutions of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
This compound (at IC50 concentration)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line
-
This compound (at IC50 concentration)
-
6-well plates
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis of Key Signaling Proteins
Objective: To investigate the effect of this compound on the expression levels of proteins involved in apoptosis, cell cycle regulation, and key signaling pathways (NF-κB and MAPK).
Materials:
-
Cancer cell line
-
This compound (at IC50 concentration)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p65, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound (IC50 values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| LNCaP | |||
| HT-29 |
Table 2: Effect of this compound on Apoptosis (% of Apoptotic Cells)
| Treatment | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) |
| Control (24h) | ||
| Compound (24h) | ||
| Control (48h) | ||
| Compound (48h) |
Table 3: Effect of this compound on Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control (24h) | |||
| Compound (24h) | |||
| Control (48h) | |||
| Compound (48h) |
Table 4: Densitometric Analysis of Western Blot Results (Fold Change Relative to Control)
| Protein | 24 hours | 48 hours |
| Bcl-2 | ||
| Bax | ||
| Cleaved Caspase-3 | ||
| p-ERK/ERK | ||
| p-p65/p65 |
Signaling Pathway Diagrams
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound.
Caption: Proposed mitochondrial-mediated apoptosis pathway.
References
- 1. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sensitivity of Cell Lines to ent-17-Hydroxykaur-15-en-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of cancer cell lines sensitive to the diterpene ent-17-Hydroxykaur-15-en-19-oic acid and its derivatives. Detailed protocols for assessing cell sensitivity and a proposed signaling pathway for a related compound are included to guide further research and drug development efforts.
Data Presentation: Cell Line Sensitivity
The following table summarizes the cytotoxic activity of this compound and the related compound ent-15-oxo-kaur-16-en-19-oic acid against various human cancer cell lines, as indicated by their IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| This compound | 22Rv1 | Prostate | 5.03 | [1] |
| This compound | LNCaP | Prostate | 17.63 | [1][2] |
| This compound | HT29 | Colon | Active | [1] |
| This compound | HCT116 | Colon | Active | [1] |
| This compound | SW480 | Colon | Active | [1] |
| This compound | SW620 | Colon | Active | [1] |
| This compound | MCF-7 | Breast | Active | [1] |
| ent-15-oxo-kaur-16-en-19-oic acid | PC-3 | Prostate | 3.7 | [3] |
Note: "Active" indicates that the compound showed cytotoxic activity, but a specific IC50 value was not provided in the cited source.[1]
Experimental Protocols
The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound. These protocols are based on methodologies reported for the closely related and well-studied derivative, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (referred to as 5F), and can be adapted for the target compound.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Sensitive cancer cell lines (e.g., CNE-2Z)[4]
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5x10³ cells per well in a 96-well plate and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.[5]
-
After the incubation period, add MTT solution to each well and incubate for a further 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC Assay)
This assay identifies and quantifies apoptotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound for 24 hours.[5]
-
Wash the cells with PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at 4°C for 15 minutes.[5]
-
Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound for 24 hours.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.[5]
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution and incubate.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[4]
Western Blot Analysis
This technique is used to detect specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, NF-κB)[3][6]
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent reagent
Procedure:
-
Lyse the treated and untreated cells to extract proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight.[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 3 hours.[7]
-
Visualize the protein bands using a chemiluminescent reagent.[7]
Visualizations: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for a Related Kaurene Diterpene
The following diagram illustrates the proposed mechanism of action for the related compound ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F), which may provide insights into the potential pathways affected by this compound. This compound has been shown to induce apoptosis through the mitochondrial-mediated pathway, involving the regulation of Bcl-2 family proteins and the activation of MAPKs, while inactivating NF-κB.[8] In some cancer cells, the presence of wild-type p53 sensitizes the cells to treatment.[8] In anaplastic thyroid carcinoma, JNK activation is linked to cell death, whereas ERK and p38 activation act as survival signals.[8][9]
Caption: Proposed signaling pathway for a related kaurene diterpene.
General Experimental Workflow
The following diagram outlines a general workflow for screening and characterizing the effects of this compound on sensitive cell lines.
Caption: General experimental workflow for cell line sensitivity testing.
References
- 1. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic and apoptosis-inducing effect of ent-15-oxo-kaur-16-en-19-oic acid, a derivative of grandiflorolic acid from Espeletia schultzii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Kaurane Diterpenes using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Kaurane (B74193) diterpenes are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these complex molecules. This document provides an overview of the application of NMR spectroscopy and detailed protocols for the analysis of kaurane diterpenes.
The tetracyclic core of kaurane diterpenes presents a complex stereochemical arrangement, and NMR spectroscopy, through various 1D and 2D techniques, allows for the precise determination of the molecular skeleton, the position and stereochemistry of substituents, and the overall three-dimensional structure.
Key Applications of NMR in Kaurane Diterpene Research:
-
Structure Elucidation: Complete assignment of proton (¹H) and carbon (¹³C) chemical shifts is the foundation for determining the planar structure and stereochemistry.
-
Stereochemical Assignment: Through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for defining the relative stereochemistry of the molecule.
-
Purity Assessment: ¹H NMR provides a rapid and accurate method for determining the purity of isolated kaurane diterpenes.
-
Mixture Analysis: Advanced NMR techniques can be employed for the direct analysis of complex mixtures, such as crude plant extracts, to identify known kaurane diterpenes or recognize novel structures.
-
Biosynthetic Studies: Isotope labeling studies monitored by NMR can elucidate the biosynthetic pathways of kaurane diterpenes.
Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol outlines the recommended steps for preparing a kaurane diterpene sample for NMR analysis.
Materials:
-
Purified kaurane diterpene (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[1]
-
High-quality NMR tubes (e.g., Wilmad, Norell)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), DMSO-d₆)
-
Glass vials
-
Pasteur pipettes
-
Kimwipes or glass wool
-
Vortex mixer or sonicator
Protocol:
-
Sample Weighing: Accurately weigh the purified kaurane diterpene into a clean, dry glass vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for many nonpolar diterpenes.[1]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[1] Gently vortex or sonicate the mixture to ensure the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a Pasteur pipette with a small plug of Kimwipe or glass wool at the bottom.[2][3]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm from the bottom of the tube.[1]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly.
-
Cleaning: Wipe the outside of the NMR tube with a tissue dampened with ethanol (B145695) or isopropanol (B130326) to remove any fingerprints or dust before inserting it into the spectrometer.
NMR Data Acquisition
The following is a typical suite of NMR experiments for the structural characterization of a novel kaurane diterpene. Experiments should be performed on a spectrometer with a proton frequency of 400 MHz or higher for adequate resolution.
Standard Experiments:
-
¹H NMR (Proton): Provides information on the number and chemical environment of protons. It is used for initial assessment of the structure and purity.
-
¹³C NMR (Carbon): Shows the number of unique carbon atoms. Coupled with DEPT experiments, it helps to determine the number of methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a spin system.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and establishing the carbon skeleton.
-
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry of the molecule.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR data for three representative kaurane diterpenes. Chemical shifts (δ) are given in parts per million (ppm).
Table 1: ¹H NMR Data of Representative Kaurane Diterpenes
| Position | ent-Kaurenoic Acid (in CDCl₃)[6][7] | Steviol (in C₅D₅N)[8] | Cafestol (in CDCl₃)[9] |
| 1α | 1.88 | 1.01 | 1.55 |
| 1β | 0.95 | 1.99 | 1.75 |
| 2α | 1.45 | 1.63 | 1.60 |
| 2β | 1.38 | 1.74 | 1.80 |
| 3α | 1.05 | 1.01 | 3.80 |
| 3β | 1.18 | 2.23 | - |
| 5 | 1.20 | 1.35 | 1.38 |
| 6α | 1.65 | 1.63 | 1.45 |
| 6β | 1.55 | 1.85 | 1.65 |
| 7α | 1.45 | 1.49 | 1.40 |
| 7β | 1.38 | 1.63 | 1.55 |
| 9 | 0.98 | 1.11 | 1.95 |
| 11α | 1.45 | 1.49 | 2.10 |
| 11β | 1.38 | 1.63 | 2.30 |
| 12α | 1.75 | 1.74 | 1.50 |
| 12β | 1.65 | 1.85 | 1.60 |
| 13 | 2.65 | - | 2.85 |
| 14α | 1.30 | 1.74 | 1.65 |
| 14β | 1.20 | 1.85 | 1.80 |
| 15α | 2.05 | 2.23 | 6.20 |
| 15β | 2.08 | 2.65 | - |
| 17a | 4.74 | 5.15 | 7.10 |
| 17b | 4.79 | 5.85 | - |
| 18 | 1.25 | 1.40 | 0.80 |
| 20 | 0.93 | 1.11 | 1.05 |
Table 2: ¹³C NMR Data of Representative Kaurane Diterpenes
| Position | ent-Kaurenoic Acid (in CDCl₃)[6][7] | Steviol (in C₅D₅N)[8] | Cafestol (in CDCl₃)[9] |
| 1 | 40.7 | 41.6 | 39.8 |
| 2 | 19.1 | 19.5 | 18.9 |
| 3 | 37.8 | 38.3 | 73.9 |
| 4 | 43.8 | 44.2 | 41.5 |
| 5 | 57.0 | 57.4 | 55.2 |
| 6 | 21.8 | 22.4 | 20.8 |
| 7 | 41.3 | 41.8 | 35.5 |
| 8 | 44.1 | 44.5 | 49.3 |
| 9 | 55.1 | 55.4 | 51.5 |
| 10 | 39.7 | 40.1 | 38.9 |
| 11 | 18.4 | 18.8 | 29.9 |
| 12 | 33.1 | 33.5 | 34.2 |
| 13 | 49.2 | 81.1 | 48.1 |
| 14 | 38.0 | 38.4 | 36.1 |
| 15 | 48.9 | 54.1 | 114.8 |
| 16 | 155.9 | 152.1 | 140.2 |
| 17 | 103.0 | 105.1 | 108.7 |
| 18 | 29.0 | 29.4 | 15.8 |
| 19 | 184.1 | 180.4 | 21.6 |
| 20 | 15.5 | 16.0 | 18.0 |
Mandatory Visualization
Caption: Experimental Workflow for Kaurane Diterpene Characterization.
Caption: Logic of NMR-based Structure Elucidation.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. emerypharma.com [emerypharma.com]
- 5. magritek.com [magritek.com]
- 6. preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
- 8. Isolation, NMR Spectral Analysis and Hydrolysis Studies of a Hepta Pyranosyl Diterpene Glycoside from Stevia rebaudiana Bertoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
challenges in the extraction of kaurane diterpenoids from plant material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the extraction of kaurane (B74193) diterpenoids from plant material.
Troubleshooting Guides
Issue 1: Low Yield of Kaurane Diterpenoids
Question: We are experiencing a significantly lower than expected yield of kaurane diterpenoids from our plant material. What are the potential causes and how can we improve our extraction efficiency?
Answer:
Low yields of kaurane diterpenoids can stem from several factors, ranging from the plant material itself to the extraction procedure. Here’s a systematic approach to troubleshooting this issue:
1. Plant Material Quality and Preparation:
-
Incorrect Plant Part: Ensure you are using the correct part of the plant, as the distribution of kaurane diterpenoids can vary significantly between leaves, stems, roots, and flowers.
-
Harvesting Time: The concentration of secondary metabolites can fluctuate with the plant's age and season. Verify the optimal harvesting time for your specific plant species.
-
Drying and Storage: Improper drying or storage can lead to enzymatic degradation of the target compounds. Plant material should be dried at a controlled temperature (typically 40-60°C) to inactivate enzymes and stored in a cool, dark, and dry place.
-
Particle Size: The plant material should be ground to a fine, uniform powder to maximize the surface area for solvent penetration. A particle size of 200–300 mesh is often used.[1]
2. Solvent Selection and Extraction Conditions:
-
Solvent Polarity: Kaurane diterpenoids have varying polarities. Their lipophilic nature suggests that non-polar to semi-polar solvents are generally more effective.[2] A sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), followed by ethyl acetate (B1210297), then methanol) can be an effective strategy to isolate different classes of compounds.
-
Solvent-to-Solid Ratio: A low solvent-to-solid ratio may result in incomplete extraction. It's crucial to use a sufficient volume of solvent to ensure the complete submersion of the plant material and to facilitate the diffusion of the target compounds.
-
Temperature and Duration: Higher temperatures can enhance extraction efficiency by increasing solvent viscosity and diffusion rates. However, some kaurane diterpenoids are thermolabile and can degrade at elevated temperatures.[3][4] It is essential to optimize the temperature and extraction time for your specific compound and plant matrix. Advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can often reduce extraction time and temperature.[1]
3. Co-extraction of Interfering Substances:
The presence of other highly abundant compounds, such as oils, fats, and pigments, can interfere with the extraction and subsequent purification of kaurane diterpenoids. A preliminary defatting step with a non-polar solvent like hexane or petroleum ether is often necessary.[5]
Issue 2: Degradation of Kaurane Diterpenoids During Extraction
Question: We suspect that our target kaurane diterpenoids are degrading during the extraction process. How can we minimize this?
Answer:
Degradation is a common challenge, particularly for thermolabile or light-sensitive compounds. Consider the following preventive measures:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature. For highly sensitive compounds, consider non-thermal extraction methods like maceration at room temperature or UAE.
-
Light Protection: Store extracts and fractions in amber-colored vials or wrap containers in aluminum foil to protect them from light-induced degradation.
-
pH Stability: Some kaurane diterpenoids may be unstable under acidic or alkaline conditions. Maintain a neutral pH during extraction and purification unless the protocol specifies otherwise.
-
Inert Atmosphere: For compounds susceptible to oxidation, performing the extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Issue 3: Difficulty in Purifying Kaurane Diterpenoids
Question: We are facing challenges in purifying our kaurane diterpenoid extracts, observing poor resolution and peak tailing during chromatography. What can we do?
Answer:
The purification of kaurane diterpenoids often requires multiple chromatographic steps due to the complexity of the plant extract. Here are some troubleshooting tips for common purification issues:
-
Pre-purification/Fractionation: Before attempting fine purification by HPLC, it is highly recommended to perform a preliminary fractionation of the crude extract using techniques like column chromatography with silica (B1680970) gel or MCI-gel.[6] This will reduce the complexity of the sample and remove many interfering compounds.
-
Chromatographic Conditions Optimization (HPLC):
-
Column Selection: A C18 column is a common choice for reversed-phase HPLC of kaurane diterpenoids.[7] However, for closely related isomers, a different stationary phase (e.g., phenyl-hexyl) might provide better selectivity.
-
Mobile Phase: The composition of the mobile phase (e.g., acetonitrile (B52724)/water or methanol (B129727)/water) and the use of modifiers (e.g., formic acid, acetic acid, or trifluoroacetic acid) can significantly impact peak shape and resolution.[7] A systematic optimization of the gradient and isocratic elution conditions is crucial.
-
pH of the Mobile Phase: For acidic kaurane diterpenoids, adjusting the pH of the mobile phase can improve peak shape by suppressing the ionization of the carboxyl group.
-
-
Addressing Peak Tailing: Peak tailing in HPLC can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or the presence of active sites on the silica packing.
-
Use of Additives: Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes mitigate tailing caused by interactions with silanol (B1196071) groups.
-
Lower Sample Load: Injecting a smaller amount of the sample can prevent column overload.
-
-
Sequential Chromatography: It is often necessary to use a combination of chromatographic techniques to achieve high purity. For example, an initial separation on a silica gel column can be followed by further purification on a reversed-phase C18 column and/or Sephadex LH-20 for size exclusion chromatography.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting kaurane diterpenoids?
A1: There is no single "best" solvent, as the optimal choice depends on the specific kaurane diterpenoid and the plant matrix. However, due to their generally lipophilic nature, solvents of low to medium polarity are often effective. A common approach is to start with a non-polar solvent like hexane to remove lipids and pigments, followed by extraction with a solvent of intermediate polarity such as ethyl acetate or dichloromethane, and finally a polar solvent like methanol or ethanol (B145695) to extract more polar compounds.[9] A systematic approach using solvents of varying polarities is recommended for initial investigations.
Q2: How can I quantify the amount of a specific kaurane diterpenoid in my extract?
A2: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector is the most common and accurate method for the quantification of kaurane diterpenoids.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization for less volatile compounds to improve their thermal stability and chromatographic behavior.[10][11] For accurate quantification, a validated analytical method with a certified reference standard of the target compound is required.
Q3: My crude extract is a complex mixture. How can I simplify it before HPLC analysis?
A3: Solid-Phase Extraction (SPE) is an effective technique for sample cleanup and simplification prior to HPLC analysis. SPE cartridges with different sorbents (e.g., C18, silica) can be used to selectively retain and elute the target kaurane diterpenoids while removing interfering compounds.
Q4: Are there any advanced extraction techniques that can improve the yield and reduce the extraction time?
A4: Yes, several modern techniques can offer advantages over conventional methods:
-
Ultrasound-Assisted Extraction (UAE): Uses sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[1]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to a faster extraction process.[1]
-
Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.[9]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is highly selective and leaves no residual solvent, but the equipment is more expensive.
Data Presentation
Table 1: Comparison of Extraction Methods for Kaurane Diterpenoids
| Extraction Method | Plant Material | Target Compound(s) | Solvent(s) | Yield | Reference |
| Soxhlet Extraction | Xylopia frutescens seeds | Kaurenoic acid | Hexane | 3.16 ± 0.97% | [7] |
| Maceration | Euphorbia hirta (dry herbs) | 2β,16α,19-trihydroxy-ent-kaurane, et al. | Ethanol | Not specified, but 58g EtOAc layer from 4.0 kg herbs | [6][12] |
| Column Chromatography | Isodon excisoides (aerial parts) | 1α-acetoxy-7α, 14β, 20α-trihydroxy-ent-kaur-16-en-15-one, et al. | Sequential elution with petroleum ether, EtOAc, acetone, methanol | Not specified, but yielded pure compounds | [13] |
| Press Extraction (PE) | Field Muskmelon Seed | Oil (containing diterpenoids) | - | 22.90% | [14] |
| Organic Solvent Extraction (OSE) | Field Muskmelon Seed | Oil (containing diterpenoids) | n-hexane | 24.64% | [14] |
| Aqueous Extraction (AE) | Field Muskmelon Seed | Oil (containing diterpenoids) | Water | 18.57% | [14] |
Table 2: Solubility of Kaurane Diterpenoids
| Compound Class | General Solubility Profile | Recommended Solvents for Extraction |
| Non-polar Kaurane Diterpenes | Highly soluble in non-polar solvents, sparingly soluble in polar solvents. | Hexane, Petroleum Ether, Dichloromethane |
| Moderately Polar Kaurane Diterpenes (e.g., with hydroxyl or carboxyl groups) | Soluble in semi-polar and polar aprotic solvents. | Ethyl Acetate, Acetone, Chloroform |
| Polar Kaurane Diterpenoid Glycosides | Soluble in polar protic solvents. | Methanol, Ethanol, Water |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Kaurane Diterpenoids from Dried Plant Material
-
Preparation of Plant Material:
-
Dry the plant material at 40-50°C in a well-ventilated oven until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Defatting (Optional, but recommended):
-
Macerate the powdered plant material in hexane (1:10 w/v) for 24 hours at room temperature with occasional shaking.
-
Filter the mixture and discard the hexane extract (or save for analysis of non-polar compounds).
-
Air-dry the plant residue to remove any remaining hexane.
-
-
Extraction:
-
Extract the defatted plant material with a solvent of intermediate polarity (e.g., ethyl acetate or methanol) using maceration (3 x 24 hours) or Soxhlet extraction (until the solvent runs clear).
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
-
Fractionation by Column Chromatography:
-
Prepare a silica gel column (e.g., 200-300 mesh) in a non-polar solvent (e.g., hexane).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles and concentrate them for further purification.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Kaurane Diterpenoids
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with a higher proportion of B and gradually increase the proportion of A over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the specific kaurane diterpenoid (e.g., 210 nm) or a Mass Spectrometer.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol and perform serial dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the extract or fraction in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Mandatory Visualization
Caption: General workflow for the extraction and purification of kaurane diterpenoids.
Caption: Key factors influencing the extraction efficiency of kaurane diterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Isolation of ent-17-Hydroxykaur-15-en-19-oic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ent-17-Hydroxykaur-15-en-19-oic acid isolation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow.
Issue 1: Low Yield of Crude Extract
Question: My initial solvent extraction is yielding a very small amount of crude material. What could be the cause?
Answer: Low extraction yields can stem from several factors related to the plant material and the extraction process itself.
-
Plant Material Quality: The concentration of the target compound can vary significantly based on the plant's age, the season of harvesting, and post-harvest handling. It has been noted that the accumulation of related diterpenoids in plants like Annona glabra can be highest in the autumn.
-
Particle Size: Inefficient grinding of the plant material can limit solvent penetration. The material should be coarsely powdered to maximize surface area without becoming so fine that it hinders filtration.
-
Solvent Polarity: The choice of solvent is critical. While non-polar solvents are used for some terpenoids, for more polar diterpenoids like this compound, polar solvents such as ethanol (B145695) or methanol (B129727) are generally more effective.
-
Extraction Time and Temperature: The duration of the extraction and the temperature can impact efficiency. For ultrasound-assisted extraction, these parameters are particularly influential. Prolonged extraction times at elevated temperatures can risk degradation of the target compound.
-
Solid-to-Liquid Ratio: An insufficient volume of solvent for the amount of plant material will result in an incomplete extraction.
Issue 2: Poor Separation During Column Chromatography
Question: I am having difficulty separating the target compound from other components on my silica (B1680970) gel column. The fractions are all mixed. What can I do?
Answer: Achieving good resolution in column chromatography is essential for obtaining a pure compound. Here are some common reasons for poor separation and their solutions:
-
Improper Solvent System: The polarity of the mobile phase is the most critical factor. If the polarity is too high, all compounds will elute quickly with little separation. If it is too low, the compounds may not move from the origin.
-
Solution: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A good solvent system for column chromatography will give the target compound an Rf value of approximately 0.2-0.4 on a TLC plate. For kaurenoic acids, gradients of hexane (B92381)/ethyl acetate (B1210297) or chloroform (B151607)/methanol are commonly used.
-
-
Column Overloading: Loading too much crude extract onto the column will lead to broad, overlapping bands.
-
Solution: As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase (silica gel).
-
-
Poor Column Packing: An unevenly packed column with cracks or channels will result in a non-uniform flow of the mobile phase and poor separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
-
-
Sample Application: Applying the sample in too large a volume of solvent can cause it to spread out at the top of the column before chromatography begins.
-
Solution: Dissolve the crude extract in a minimal amount of a relatively polar solvent and apply it carefully to the top of the column. Alternatively, "dry loading," where the extract is adsorbed onto a small amount of silica gel before being added to the column, can improve resolution.
-
Issue 3: Compound Decomposition on Silica Gel
Question: I suspect my target compound is degrading during silica gel chromatography. How can I confirm this and what are the alternatives?
Answer: Some compounds, particularly those with acid-sensitive functional groups, can decompose on the acidic surface of silica gel.
-
Confirmation: To check for degradation, you can perform a 2D TLC. Spot the compound in one corner of a square TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. Any spots appearing off the diagonal indicate degradation products.
-
Solutions:
-
Deactivated Silica: You can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (B128534) (0.1-1%), to the mobile phase.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (B75360) (neutral or basic), or reversed-phase silica gel (C18).
-
Issue 4: Difficulty with Crystallization
Question: I have a semi-pure sample, but I am unable to obtain crystals. What can I try?
Answer: Crystallization is often a challenging final step in purification.
-
Purity: The compound may not be pure enough to crystallize. Further purification by preparative HPLC may be necessary.
-
Solvent System: The choice of solvent is crucial. You need a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Solution: Experiment with different solvents and solvent mixtures. For diterpenoic acids, solvents like methanol, ethanol, acetone, or mixtures with water can be effective.
-
-
Supersaturation: The solution needs to be supersaturated for crystals to form.
-
Solution: Slowly evaporate the solvent from a solution of the compound or cool a saturated solution slowly.
-
-
Nucleation: Crystal growth requires a nucleation site.
-
Solution: Scratching the inside of the glass flask with a glass rod can create nucleation sites. Adding a "seed crystal" from a previous successful crystallization can also induce crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the best plant source for isolating this compound?
A1: this compound has been isolated from the leaves of Laetia thamnia L. and Annona glabra L. The choice of source may depend on geographical availability and the relative abundance of the compound in each species.
Q2: What is a suitable solvent for the initial extraction?
A2: For diterpenoic acids, polar solvents are generally effective. Extraction with 95% ethanol has been successfully used for isolating related compounds from Annona glabra bark.[1] Methanol is also a common choice for extracting polar and semi-polar natural products.
Q3: How can I monitor the progress of my column chromatography?
A3: Thin Layer Chromatography (TLC) is the standard method for monitoring column chromatography. Collect fractions of the eluent and spot them on a TLC plate alongside your crude extract and, if available, a pure standard. This will allow you to identify which fractions contain your target compound and to decide which fractions to combine.
Q4: What visualization techniques can I use for TLC if my compound is not UV-active?
A4: If the compound does not have a UV chromophore, you can use a variety of staining reagents. A common general-purpose stain is a ceric ammonium (B1175870) molybdate (B1676688) (CAM) solution, which stains most organic compounds upon heating. For acidic compounds, a bromocresol green indicator spray can be effective.
Q5: What is the expected yield for the isolation of this compound?
A5: The yield of natural product isolation can vary significantly depending on the source material and the efficiency of the extraction and purification steps. Yields are often in the range of milligrams of pure compound per kilogram of dried plant material. For example, the isolation of a related diterpenoid from Annona glabra bark yielded the final compound after extraction, partitioning, and chromatography.[1]
Data Presentation
Table 1: Comparison of Extraction Methods for Diterpenoids
| Extraction Method | Typical Solvents | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, Ethyl Acetate | Simple, requires minimal equipment | Time-consuming, may result in lower yields |
| Soxhlet Extraction | Hexane, Chloroform, Ethanol | More efficient than maceration | Can expose compounds to high temperatures for extended periods, potentially causing degradation |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | Faster extraction, improved yield, reduced solvent consumption | Requires specialized equipment, can generate heat |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 (often with a co-solvent like methanol) | Highly selective, solvent-free product | High initial equipment cost |
Table 2: Typical Solvent Systems for Chromatography of Kaurenoic Acids
| Chromatographic Technique | Stationary Phase | Mobile Phase (Gradient or Isocratic) | Purpose |
| Thin Layer Chromatography (TLC) | Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | Method development and reaction monitoring |
| Column Chromatography | Silica Gel (60-120 mesh) | Gradient of Hexane to Ethyl Acetate | Initial purification of crude extract |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Final purification and purity analysis |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) and Initial Fractionation
This protocol is based on methods used for the extraction of diterpenoids from Annona glabra.
-
Preparation of Plant Material: Air-dry the leaves of Annona glabra and grind them into a coarse powder.
-
Extraction:
-
Place 100 g of the powdered plant material into a 2 L beaker.
-
Add 1 L of 95% ethanol.
-
Submerge the probe of a high-intensity ultrasonic processor into the mixture.
-
Sonicate for 30 minutes at 40°C.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract (e.g., 10 g) in 200 mL of distilled water.
-
Transfer the suspension to a 500 mL separatory funnel.
-
Partition successively with petroleum ether (3 x 150 mL) and then ethyl acetate (3 x 150 mL).
-
Collect each solvent fraction separately and concentrate under reduced pressure. The ethyl acetate fraction is expected to be enriched with the target compound.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size (e.g., 40 cm length, 4 cm diameter).
-
Prepare a slurry of silica gel (e.g., 100 g) in hexane.
-
Carefully pour the slurry into the column, allowing the hexane to drain, to create a well-packed stationary phase. Do not let the silica run dry.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction (e.g., 2 g) in a minimal amount of chloroform or dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., hexane:ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC using a hexane:ethyl acetate (e.g., 7:3) solvent system.
-
Combine the fractions that contain the pure target compound.
-
Concentrate the combined fractions under reduced pressure.
-
Protocol 3: Final Purification by Crystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the semi-pure compound in a few drops of a solvent (e.g., methanol) by gentle warming.
-
Crystallization:
-
Dissolve the bulk of the semi-pure compound in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, place the solution in a refrigerator (4°C).
-
If crystallization is still not initiated, try scratching the inner surface of the flask with a glass rod.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
Caption: Troubleshooting decision tree for diterpenoid isolation.
References
Technical Support Center: Overcoming Solubility Challenges of ent-17-Hydroxykaur-15-en-19-oic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of ent-17-Hydroxykaur-15-en-19-oic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
This compound is a kaurane (B74193) diterpenoid with poor aqueous solubility. It is, however, soluble in various organic solvents.[1] Understanding its physicochemical properties is the first step in developing an appropriate solubilization strategy.
Q2: I am having trouble dissolving the compound in my aqueous buffer for an in vitro assay. What is the recommended starting point?
For in vitro studies, the most common method is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, and then dilute this stock solution into the aqueous experimental medium.[1][2]
Q3: What is the predicted water solubility of this compound?
The predicted aqueous solubility of this compound is approximately 0.031 g/L.[3] This low value highlights the need for solubility enhancement techniques for most experimental applications.
Q4: Can I use pH adjustment to improve the solubility of this compound?
Yes, pH adjustment can be an effective strategy. As a carboxylic acid with a predicted pKa of 4.65, its solubility is expected to increase significantly at a pH above its pKa (i.e., in basic conditions) due to the deprotonation of the carboxylic acid group, forming a more soluble carboxylate salt.[3][4][5]
Q5: Are co-solvents a viable option for solubilizing this compound?
Co-solvents are a widely used and effective method for dissolving hydrophobic compounds in aqueous solutions.[6] Common co-solvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). These can be used in combination with water to create a solvent system with increased capacity to dissolve lipophilic molecules.
Q6: How can cyclodextrins help with the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming inclusion complexes that have enhanced water solubility.[7][8][9] This technique has been successfully applied to other poorly soluble natural products, including triterpenes, which are structurally related to diterpenoids.[7][10][11]
Q7: Is it possible to use nanoparticle formulations for in vivo studies?
Nanoparticle-based delivery systems are a promising approach for administering hydrophobic compounds like ent-17-Hydroxykaur-15-en-19-oic acidin vivo. For other ent-kaurane diterpenoids, nanoparticle formulations have been shown to improve their antitumor activity and reduce systemic toxicity.[12][13]
Troubleshooting Guides
Issue 1: Precipitation of the compound after diluting the organic stock solution in an aqueous buffer.
-
Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution may also influence the final solubility.
-
Troubleshooting Steps:
-
Reduce the final concentration: Attempt to use a lower final concentration of the compound in your experiment if permissible by the study design.
-
Decrease the percentage of organic solvent: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium is as low as possible, typically below 1% and often below 0.1% for cell-based assays, to avoid solvent-induced toxicity and precipitation.
-
Use a co-solvent system: Instead of a simple aqueous buffer, use a mixture of water and a biocompatible co-solvent like propylene glycol or PEG 300 in the final dilution step.
-
Incorporate a surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous medium can help to maintain the compound in solution.
-
Gentle warming and sonication: After dilution, gently warming the solution to 37°C and brief sonication in an ultrasonic bath can aid in dissolution.[1]
-
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
-
Cause: The compound may not be fully dissolved, leading to an inaccurate effective concentration. It might also be precipitating over the course of the experiment.
-
Troubleshooting Steps:
-
Visually inspect for precipitates: Before use, carefully inspect your final solution for any visible particles or cloudiness, both immediately after preparation and after incubation under experimental conditions.
-
Filter the solution: After preparation, filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Consider a solubility-enhancing formulation: If simple dilution of a stock solution proves unreliable, a more robust formulation using cyclodextrins or a co-solvent system may be necessary to ensure consistent solubility.
-
Quantitative Data
The following table summarizes the available physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₃ | [14][15] |
| Molecular Weight | 318.45 g/mol | [1][14] |
| Predicted Water Solubility | 0.031 g/L | [3] |
| Predicted pKa (Strongest Acidic) | 4.65 | [3] |
| Predicted logP | 3.37 | [3] |
| Solubility in Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Experimental Protocols & Methodologies
Method 1: Preparation of an Aqueous Working Solution using an Organic Stock
This is a standard method for preparing aqueous solutions for in vitro experiments.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM.
-
Store the stock solution: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Prepare the final working solution: On the day of the experiment, thaw an aliquot of the stock solution. Perform a serial dilution of the stock solution into your aqueous experimental medium (e.g., cell culture medium, phosphate-buffered saline) to achieve the desired final concentration. Ensure the final DMSO concentration is below a level that affects your experimental system (typically <0.5%).
-
Vortex and inspect: Gently vortex the final solution to ensure homogeneity and visually inspect for any signs of precipitation. If slight precipitation occurs, gentle warming to 37°C and brief sonication may be attempted.[1]
Method 2: Solubilization using a Co-solvent System
This method is suitable when a higher concentration of the compound is required in the final aqueous solution.
-
Select a co-solvent: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 300.
-
Prepare a stock solution in the co-solvent: Dissolve the compound in the chosen co-solvent to a known concentration.
-
Prepare the final solution: Dilute the co-solvent stock solution into the aqueous buffer. The final concentration of the co-solvent will depend on the required solubility enhancement and the tolerance of the experimental system. A typical starting point is a final co-solvent concentration of 5-10% (v/v).
-
Mix thoroughly: Ensure the final solution is well-mixed.
Method 3: Cyclodextrin-Mediated Solubilization
This method can significantly increase the aqueous solubility of the compound.
-
Select a cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their good solubility and safety profiles.[9]
-
Prepare a cyclodextrin solution: Dissolve the cyclodextrin in the desired aqueous buffer to a concentration typically ranging from 1% to 20% (w/v).
-
Add the compound: Add the powdered this compound to the cyclodextrin solution.
-
Facilitate complexation: Stir or shake the mixture at room temperature or with gentle warming for several hours to overnight to allow for the formation of the inclusion complex. Sonication can also be used to expedite this process.
-
Filter the solution: After the complexation period, filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate will contain the solubilized compound-cyclodextrin complex.
Visualizations
Caption: Workflow for preparing an aqueous solution from an organic stock.
Caption: Strategies to overcome the poor aqueous solubility of the compound.
References
- 1. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. CN1431187A - Kaurane type diterpene compound and its preparing method as well as application in anticancer drugs - Google Patents [patents.google.com]
- 3. Showing Compound ent-17-Hydroxy-15-kauren-19-oic acid (FDB015661) - FooDB [foodb.ca]
- 4. Study of pH-dependent drugs solubility in water | Scilit [scilit.com]
- 5. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ent-17-Hydroxykaura-9(11),15-dien-19-oic acid | TargetMol [targetmol.com]
- 7. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins Increase Triterpene Production in Solanum lycopersicum Cell Cultures by Activating Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. 17-Hydroxy-ent-kaur-15-en-19-oic acid | C20H30O3 | CID 169654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Separation for Isomeric Diterpenoids
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of isomeric diterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of isomeric diterpenoids so challenging?
Isomeric diterpenoids possess identical molecular weights and often exhibit very similar physicochemical properties, such as polarity and pKa. This structural similarity leads to comparable retention behaviors on standard chromatographic phases, resulting in common issues like poor resolution, peak co-elution, or broad peaks. The complexity of their structures, which can include multiple stereocenters and functional groups, gives rise to various isomer types (e.g., constitutional isomers, stereoisomers like epimers and diastereomers), further complicating their separation.
Q2: What is a good starting point for developing an HPLC method for separating diterpenoid isomers?
A reversed-phase HPLC (RP-HPLC) method is a common and effective starting point.[1][2][3]
-
Column: A C18 column is a standard initial choice.[1][3][4] For isomers with subtle structural differences, a C30 column may offer better shape selectivity.[2][5]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.[1][3][4]
-
Additive: Incorporating a small amount of acid, such as 0.1% formic acid, into the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[1][3]
Q3: Which detection method is most suitable for diterpenoid isomers?
Many diterpenoids lack a strong chromophore, making UV detection at low wavelengths (around 210-225 nm) a common approach.[1][3][4] However, for enhanced sensitivity and specificity, especially in complex samples or at low concentrations, Mass Spectrometry (MS) is highly recommended. Techniques like HPLC-MS provide valuable information on the mass-to-charge ratio and fragmentation patterns, which can aid in isomer identification.[1]
Q4: When should I consider using a chiral column for diterpenoid separation?
Chiral columns are specifically designed to separate enantiomers, which are non-superimposable mirror images.[6][7][8] If you are working with a racemic mixture of a chiral diterpenoid, a chiral stationary phase (CSP) is necessary to resolve the enantiomers.[7][8] For separating diastereomers or constitutional isomers, achiral columns are typically sufficient.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of isomeric diterpenoids.
Problem 1: Poor Resolution or Peak Co-elution
This is the most frequent challenge in separating isomers.
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for poor resolution.
| Possible Cause | Recommended Solution |
| Inadequate Mobile Phase Strength | Optimize the Gradient: If using a gradient, try flattening the slope around the elution time of the isomers to increase the separation window.[3][10] |
| Insufficient Selectivity | Change the Organic Solvent: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter selectivity. If co-elution persists, replace one with the other and re-optimize the gradient.[3][11] Adjust Mobile Phase pH: For ionizable diterpenoids, modifying the mobile phase pH can alter retention and selectivity.[11][12] |
| Sub-optimal Temperature | Modify Column Temperature: Temperature affects selectivity and viscosity.[13][14] Test the separation at different temperatures (e.g., 25°C, 35°C, 45°C). Lower temperatures can sometimes improve separation for labile terpenoids.[13][15] |
| Incorrect Stationary Phase | Select a Different Column: If a C18 column is insufficient, consider a C30, Phenyl-Hexyl, or Pentafluorophenyl (PFP) stationary phase, which can offer different selectivities, including shape selectivity and π-π interactions.[2][5][16] For enantiomers, a chiral column is necessary.[6][7][8] |
Problem 2: Peak Tailing
Peak tailing can compromise resolution and integration accuracy.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Modify Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of residual silanol groups on the silica-based stationary phase.[3] Use a Base-Deactivated Column: Employ an end-capped column to minimize exposed silanol groups.[3] |
| Column Overload | Reduce Sample Concentration: Inject a more diluted sample to avoid overloading the stationary phase.[3] |
| Extra-Column Volume | Optimize Tubing: Use tubing with a smaller internal diameter and shorter length to connect the column to the detector to minimize peak broadening.[3] |
Problem 3: Broad Peaks
Broad peaks can indicate a loss of efficiency in the chromatographic system.
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. A general guideline is to flush with at least 10 column volumes.[3] |
| Mobile Phase Instability | Prepare Fresh Mobile Phase Daily: Organic solvents can evaporate, and the pH of buffered solutions can shift over time.[3] Degas the Mobile Phase: Properly degas the mobile phase to prevent air bubble formation in the pump and detector.[3][17] |
| Column Contamination or Degradation | Use a Guard Column: A guard column can protect the analytical column from contaminants. Flush or Replace the Column: If performance degrades over time, flush the column according to the manufacturer's instructions or replace it. |
Experimental Protocols
General Protocol for HPLC Method Development
This protocol provides a systematic approach to developing a robust HPLC method for separating isomeric diterpenoids.
Method Development Workflow
Caption: Systematic workflow for HPLC method development.
1. Sample Preparation:
-
Dissolve the diterpenoid isomer mixture in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.22 µm or 0.45 µm membrane filter before injection to remove particulates.[18][19]
2. Initial HPLC Conditions:
| Parameter | Starting Condition |
| Column | C18, 3-5 µm particle size, 4.6 x 150 mm or 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 30-40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C[13][14] |
| Injection Volume | 5-20 µL |
| Detection | UV/PDA at 210-225 nm or MS |
3. Optimization Steps:
-
Gradient Optimization: Based on the initial scouting run, if the isomers elute too quickly or too slowly, adjust the gradient slope. If resolution is poor, flatten the gradient around the elution time of the target peaks.[3]
-
Solvent Selection: If co-elution persists with acetonitrile, switch the organic mobile phase to methanol and re-optimize the gradient. The change in solvent can significantly alter selectivity.[3]
-
Temperature Optimization: Evaluate the effect of column temperature on selectivity by performing runs at different temperatures (e.g., 25°C, 35°C, 45°C).[3][13] Note that higher temperatures generally reduce retention times.[14]
-
Column Screening: If the above steps do not yield satisfactory separation, screen other stationary phases. For nonpolar diterpenoids, a C30 column can provide enhanced shape selectivity. For isomers containing aromatic rings, a Phenyl or PFP column might offer better resolution due to π-π interactions.[16] If enantiomeric separation is required, a chiral column is mandatory.[6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 6. researchgate.net [researchgate.net]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. Temperature Changes for Separations of Terpenoids - Tips & Suggestions [mtc-usa.com]
- 14. chromtech.com [chromtech.com]
- 15. tandfonline.com [tandfonline.com]
- 16. welch-us.com [welch-us.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
stability and proper storage conditions for ent-17-Hydroxykaur-15-en-19-oic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of ent-17-Hydroxykaur-15-en-19-oic acid. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for powdered this compound?
For long-term stability, the powdered form of this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for up to three years.
Q2: How should I store stock solutions of this compound?
Stock solutions can be stored at -20°C for several months. For extended storage of solutions in solvent, -80°C is recommended, which can preserve the compound for up to one year. For short-term use, solutions can be kept at 2-8°C. It is highly recommended to prepare and use the solution on the same day to ensure optimal activity.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.
Q4: I am having trouble dissolving the compound. What can I do?
To improve the solubility of this compound, you can gently warm the solution at 37°C and use an ultrasonic bath to aid dissolution.
Q5: What is the primary biological activity of this compound?
This compound has demonstrated cytotoxic activity against various human cancer cell lines, including prostate, colon, and breast cancer cells, with IC50 values in the micromolar range.[1]
Stability Data
Table 1: Representative Forced Degradation Data for a Structurally Related ent-Kaurane Diterpene
| Stress Condition | Temperature (°C) | Duration | Degradation (%) |
| 0.1 M HCl | 60 | 24 hours | ~15% |
| 0.1 M NaOH | 60 | 8 hours | ~25% |
| 3% H₂O₂ | 25 | 24 hours | ~10% |
| Photolytic (UV) | 25 | 48 hours | ~5% |
| Thermal | 80 | 72 hours | ~8% |
Note: This data is illustrative and based on studies of a related compound. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C for 8 hours. After incubation, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the powdered compound in a thermostatically controlled oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose the powdered compound to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.
-
Analysis: Analyze the stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the percentage of degradation.
Protocol 2: In Vitro Cytotoxicity Assay using MTT
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Medium
-
Cause: this compound is hydrophobic and may precipitate out of the aqueous cell culture medium, especially at higher concentrations.
-
Solution:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible (ideally ≤ 0.5%) but sufficient to maintain solubility.
-
Serial Dilutions in Solvent: Perform serial dilutions of your compound in 100% DMSO first, before making the final dilution into the cell culture medium.
-
Pre-warm Medium: Gently warm the cell culture medium to 37°C before adding the compound stock solution.
-
Vortexing: Vortex the diluted compound in the medium immediately after preparation and before adding it to the cells.
-
Use of a Solubilizing Agent: In some cases, a small, non-toxic amount of a surfactant like Pluronic® F-68 can be included in the culture medium to improve the solubility of hydrophobic compounds.
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
-
Cause: Inconsistency can arise from uneven cell seeding, compound degradation, or issues with the assay protocol.
-
Solution:
-
Ensure Homogeneous Cell Suspension: Before seeding, ensure that the cells are in a single-cell suspension to get a uniform cell number in each well.
-
Prepare Fresh Solutions: As recommended, prepare fresh dilutions of the compound for each experiment from a frozen stock to avoid degradation.
-
Check for Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this "edge effect," you can fill the outer wells with sterile PBS or avoid using them for experimental data points.
-
Consistent Incubation Times: Ensure that the incubation times for compound treatment and MTT addition are consistent across all experiments.
-
Visualizations
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: Putative signaling pathways for cytotoxicity.
References
Technical Support Center: Troubleshooting Low Bioactivity in Cytotoxicity Assays of Natural Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when observing low bioactivity in cytotoxicity assays of natural products.
Troubleshooting Guide: Low or No Cytotoxicity Observed
When a natural product extract or a purified compound exhibits lower than expected or no cytotoxic activity, it can be due to a variety of factors ranging from the physicochemical properties of the compound to the specifics of the experimental setup. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem ID | Issue Description | Potential Cause(s) | Suggested Solution(s) |
| NP-C-01 | No dose-dependent decrease in cell viability at expected cytotoxic concentrations. | 1. Cell line resistance: The chosen cell line may be resistant to the compound's mechanism of action.[1] 2. Incorrect assay endpoint: The incubation time may be too short to induce a measurable cytotoxic effect.[1] 3. Assay insensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes.[1][2] | 1. Verify target expression: Confirm that the cell line expresses the molecular target of your compound, if known.[1] 2. Optimize incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[1] 3. Use a more sensitive assay: Switch to a more sensitive method, such as an ATP-based luminescent assay.[1][2] |
| NP-C-02 | Precipitate forms in the culture medium upon addition of the natural product. | Poor aqueous solubility: The compound is precipitating out of the solution at the tested concentrations.[1][3][4] | 1. Optimize solvent use: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) to avoid toxicity.[5][4] 2. Use co-solvents or excipients: Employ surfactants, cyclodextrins, or co-solvents to improve solubility.[4] 3. Gentle warming and mixing: Briefly warm the medium to 37°C and vortex while adding the stock solution.[4] 4. Sonication or filtration: Gently sonicate the solution or filter it to remove particulates, being aware that this might remove some active components.[5] |
| NP-C-03 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells per well.[1] 2. Incomplete dissolution of the compound: The compound is not fully dissolved, leading to concentration variations.[1] 3. "Edge effects": Evaporation and temperature fluctuations in the outer wells of the microplate.[6][7] | 1. Ensure a single-cell suspension: Properly resuspend cells before plating.[1] 2. Visually confirm dissolution: Inspect the stock solution and final dilutions for any precipitate.[5][4] 3. Avoid "edge effects": Fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[6][7] |
| NP-C-04 | Loss of activity during fractionation. | 1. Compound degradation: The active compound may be unstable and degrade during the fractionation process.[3] 2. Synergistic effects: The observed activity may be due to a synergistic interaction between multiple compounds that are separated during fractionation.[3] | 1. Investigate compound stability: Re-test a fresh sample and assess the stability of the extract under assay and storage conditions.[3] 2. Test combinations of fractions: Recombine fractions to see if activity is restored, indicating synergy.[3] |
| NP-C-05 | High background signal in the assay. | 1. Direct reduction of assay reagent: Antioxidant-rich natural products (e.g., polyphenols) can directly reduce tetrazolium salts (MTT, XTT) or resazurin, mimicking cellular activity.[5][7] 2. Interference from media components: Phenol (B47542) red or high serum concentrations can interfere with absorbance readings.[6][7] 3. Precipitation of the extract: Precipitated compounds can scatter light, leading to artificially high absorbance readings.[5] | 1. Run a cell-free control: Add the natural product to the medium without cells and perform the assay to check for direct reduction.[5][7] 2. Use phenol red-free medium: During the assay incubation step, use a medium without phenol red.[7] 3. Visually inspect for precipitate: Check wells under a microscope for any precipitate.[5] |
Frequently Asked Questions (FAQs)
Q1: My natural product extract is colored and interferes with my colorimetric assay (e.g., MTT). How can I correct for this?
A1: This is a common issue as many plant extracts contain pigments. To address this, you should include a specific control. Prepare a parallel set of wells containing the natural product at the same concentrations used for treating the cells, but without any cells. Incubate these "extract-only" wells under the same conditions. After the incubation period, subtract the absorbance readings of these control wells from the readings of your experimental wells to correct for the intrinsic color of the extract.[5] If the interference is too strong, consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay where the excitation and emission wavelengths do not overlap with your extract's absorbance spectrum.[1][5]
Q2: I am not seeing any cytotoxicity, but I suspect my compound is cytostatic. How can I differentiate between a cytotoxic and a cytostatic effect?
A2: Standard endpoint viability assays measure the number of viable cells at a single point in time and may not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect). To differentiate, you can:
-
Perform a cell counting assay: Seed cells at a known density and count the number of cells at the end of the treatment period. A cytostatic agent will result in a cell number similar to the initial seeding density, while a cytotoxic agent will result in a lower cell number.
-
Use a real-time viability assay: Assays like the RealTime-Glo™ MT Cell Viability Assay allow you to monitor cell viability over time, providing kinetic data that can help distinguish between the two effects.[2]
-
Perform a clonogenic assay: This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival and proliferation.
Q3: What is the maximum concentration of DMSO I can use in my cytotoxicity assay?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving natural products, but it can be toxic to cells at higher concentrations.[5][8] It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%.[5] The exact tolerance can vary between cell lines. Therefore, it is essential to run a vehicle control with the highest concentration of DMSO used in your experiment to ensure that the observed effects are due to your compound and not the solvent.
Q4: My results are not reproducible between experiments. What should I check?
A4: Lack of reproducibility can be due to several factors.[6] Key areas to investigate include:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and overall cell health.
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[6]
-
Experimental Timeline: Maintain a consistent timeline for cell seeding, treatment, and assay performance.
-
Pipetting Technique: Use calibrated pipettes and ensure consistent and accurate pipetting.[6]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the yellow MTT to a purple formazan (B1609692) product.[7]
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[9][10]
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the natural product. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[9] Gentle agitation on an orbital shaker for 15-30 minutes can aid in complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][9]
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12][13]
Materials:
-
96-well flat-bottom plates
-
LDH Assay Kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the natural product as described in the MTT assay protocol (Steps 1 and 2). It is recommended to use low serum conditions (e.g., 1%) during the assay.[12]
-
Controls: Set up the following controls:
-
Sample Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. Mix gently by tapping the plate.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the Stop Solution to each well.[13]
-
Absorbance Measurement: Measure the absorbance at approximately 490 nm.[11][13]
Visualizations
Logical Relationships and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. cellbiologics.com [cellbiologics.com]
minimizing degradation of ent-17-Hydroxykaur-15-en-19-oic acid during purification
Welcome to the technical support center for the purification of ent-17-Hydroxykaur-15-en-19-oic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this valuable kaurene diterpenoid during purification. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the highest possible purity and yield.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of Target Compound After Purification
Table 1: Troubleshooting Low Yield
| Potential Cause | Recommended Solutions | Preventative Measures |
| Degradation during extraction | Work at low temperatures (e.g., 4°C) during extraction to minimize enzymatic degradation. Consider adding protease inhibitors to the extraction buffer if applicable. | Optimize extraction time and temperature. A bio-guided optimization of ultrasound-assisted extraction has been shown to be effective for related compounds.[1] |
| Degradation on silica (B1680970) gel column | Use a less acidic or neutral stationary phase (e.g., deactivated silica gel, Florisil®, or Sephadex LH-20).[2] Elute with a less polar solvent system as quickly as possible to reduce contact time. | Perform a small-scale trial with different stationary phases to assess stability before committing the bulk of the material. |
| Oxidation | Purge solvents with an inert gas (e.g., nitrogen or argon) before use. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the extraction and purification solvents, though its compatibility and ease of removal must be considered. | Store extracts and purified fractions under an inert atmosphere at low temperatures and protected from light. |
| Isomerization or rearrangement | Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath temperature below 40°C. Avoid strong acids or bases in the workup and purification steps. | Maintain a neutral pH throughout the purification process whenever possible. |
| Irreversible adsorption to stationary phase | Pre-treat the silica gel with a small amount of a polar solvent or triethylamine (B128534) to cap active sites. Consider using a different purification technique such as counter-current chromatography. | Assess compound recovery from the column by analyzing a small aliquot of the crude material and the purified fractions. |
Issue 2: Appearance of Multiple Spots/Peaks During Chromatographic Analysis (TLC/HPLC)
Table 2: Troubleshooting Unexpected Spots/Peaks
| Potential Cause | Recommended Solutions | Analytical Confirmation |
| On-column degradation (HPLC) | Optimize HPLC conditions: use a shorter run time, ensure the mobile phase is freshly prepared and degassed. If acidic mobile phase modifiers (e.g., formic acid, TFA) are used and degradation is suspected, switch to a buffered mobile phase at a neutral pH. | Use a high-resolution mass spectrometer (LC-MS/MS) to identify the molecular weights of the degradation products.[3][4] |
| Isomerization of the double bond | Maintain low temperatures throughout the purification process. Avoid exposure to UV light by using amber glassware or covering flasks with aluminum foil. | Compare the NMR spectra of the purified compound with literature data, paying close attention to the signals corresponding to the double bond protons and carbons. |
| Oxidation of the allylic alcohol | Work under an inert atmosphere and use degassed solvents. Store the compound in a freezer under argon or nitrogen. | Look for the appearance of new carbonyl signals in the IR and 13C NMR spectra of the degradation products. |
| Presence of closely related natural products | Improve chromatographic resolution by adjusting the mobile phase composition, trying a different column chemistry (e.g., C18, phenyl-hexyl), or using a shallower gradient in HPLC. | Co-inject with an authentic standard if available. Use LC-MS/MS to compare fragmentation patterns. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure and general knowledge of diterpenoids, the primary degradation pathways to be aware of are:
-
Oxidation: The allylic alcohol at C-17 is susceptible to oxidation, which could lead to the formation of an aldehyde or carboxylic acid. The double bond can also be a site for oxidative cleavage.
-
Isomerization/Rearrangement: The exocyclic double bond at C-15/C-17 could potentially migrate to an endocyclic position under acidic conditions or upon exposure to heat. The tetracyclic kaurane (B74193) skeleton itself can also undergo rearrangements in the presence of strong acids.
-
Esterification: The carboxylic acid at C-19 can be esterified if alcoholic solvents such as methanol (B129727) or ethanol (B145695) are used for prolonged periods, especially in the presence of acid catalysts.
Q2: What are the ideal storage conditions for the purified compound?
A2: To ensure long-term stability, the purified this compound should be stored as a solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at -20°C or below, and protected from light. If storage in solution is necessary, use a non-protic solvent like DMSO or acetone, aliquot into single-use vials to avoid freeze-thaw cycles, and store at -80°C.
Q3: Can I use normal phase (silica gel) chromatography for purification?
A3: Yes, silica gel chromatography is commonly used for the purification of diterpenoids. However, the acidic nature of silica gel can sometimes cause degradation of sensitive compounds. To minimize this risk, consider the following:
-
Use silica gel with a neutral pH or deactivate it by washing with a solvent containing a small amount of a base like triethylamine.
-
Perform the chromatography as quickly as possible.
-
Avoid chlorinated solvents which can generate HCl over time.
-
Monitor the fractions carefully by TLC for any signs of degradation.
Q4: What are the recommended HPLC conditions for analysis and purification?
A4: For analytical purposes, a reverse-phase C18 column is a good starting point. A mobile phase consisting of a gradient of acetonitrile (B52724) and water, both with 0.1% formic acid, is often used for good peak shape and ionization in LC-MS analysis. However, if degradation is observed, consider using a buffered mobile phase at a neutral pH. For preparative HPLC, the same principles apply, but the column size and flow rate will need to be scaled up.
Experimental Protocols
Protocol 1: General Purification Workflow
This protocol outlines a general workflow for the purification of this compound from a crude plant extract.
Protocol 2: Optimized Preparative HPLC
This protocol provides a starting point for the preparative HPLC purification of this compound.
Table 3: Preparative HPLC Parameters
| Parameter | Recommendation | Notes |
| Column | Reverse-phase C18 (e.g., 250 x 21.2 mm, 5 µm) | The choice of column dimensions will depend on the amount of material to be purified. |
| Mobile Phase A | Water with 0.1% formic acid (or 10 mM ammonium (B1175870) acetate for neutral pH) | Use HPLC-grade solvents. Filter and degas the mobile phase before use. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid (or 10 mM ammonium acetate in acetonitrile) | |
| Gradient | Start with a shallow gradient (e.g., 50-100% B over 30-40 minutes) | The optimal gradient should be developed based on analytical HPLC data. |
| Flow Rate | 10-20 mL/min | Adjust based on column dimensions and backpressure. |
| Detection | UV at ~210 nm | The compound has a weak chromophore, so a low wavelength is necessary. |
| Injection Volume | Dependent on sample concentration and column capacity | Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical troubleshooting process when encountering degradation during purification.
References
selecting the appropriate solvent system for chromatography of kaurane diterpenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic separation of kaurane (B74193) diterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for the chromatography of kaurane diterpenes?
For normal-phase chromatography, silica (B1680970) gel is the most frequently used stationary phase.[1] For reversed-phase high-performance liquid chromatography (RP-HPLC), C18 columns are predominantly employed.[2][3]
Q2: Which solvent systems are typically recommended for the initial separation of kaurane diterpenes by Thin Layer Chromatography (TLC)?
A good starting point for TLC analysis of kaurane diterpenes on silica gel plates is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297).[4][5] The ratio of these solvents should be adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.25 and 0.35, for the compound of interest.[6]
Q3: What are common mobile phases for preparative column chromatography of kaurane diterpenes on silica gel?
For preparative column chromatography on silica gel, a gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient involves starting with 100% hexane and progressively increasing the proportion of ethyl acetate.[4][5] For example, a stepwise gradient could be Hexane:Ethyl Acetate from 9:1 to 7:3 (v/v).[4]
Q4: What are typical solvent systems for the separation of kaurane diterpenes by RP-HPLC?
In RP-HPLC, mixtures of acetonitrile (B52724) and water are commonly used as the mobile phase.[2] To improve peak shape and resolution, especially for acidic kaurane diterpenes, modifiers such as phosphoric acid, acetic acid, or trifluoroacetic acid (TFA) are often added to the aqueous phase.[2][3] Methanol can also be used in combination with acetonitrile and water.[2] Both isocratic and gradient elution methods are employed.[2][3]
Troubleshooting Guide
Problem 1: Poor resolution between kaurane diterpene peaks in RP-HPLC.
-
Possible Cause: The mobile phase composition may not be optimal for separating structurally similar kaurane diterpenes.
-
Solution 1: Adjust the organic solvent percentage. In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and can improve the separation of closely eluting peaks.
-
Solution 2: Modify the mobile phase pH. For acidic kaurane diterpenes, adding a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) to the mobile phase can suppress the ionization of carboxylic acid groups, leading to sharper peaks and better resolution.[2][3]
-
Solution 3: Change the organic modifier. Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Solution 4: Implement a gradient elution. A shallow gradient, where the concentration of the organic solvent is increased slowly over time, can effectively separate complex mixtures of kaurane diterpenes.[3]
Problem 2: Peak tailing is observed for kaurane diterpenes in HPLC.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.
-
Solution 1: Adjust mobile phase pH. As mentioned above, for acidic kaurane diterpenes, adding an acid to the mobile phase can significantly reduce peak tailing by ensuring the analyte is in a single ionic form.[2]
-
Solution 2: Use a different column. Some columns are specifically designed to minimize silanol (B1196071) interactions, which can cause peak tailing for certain compounds.
-
Solution 3: Check for column contamination. If the column has been used extensively, it may be contaminated. Following the manufacturer's recommended cleaning procedure can help restore peak shape.[7]
Problem 3: Long retention times and broad peaks in normal-phase column chromatography.
-
Possible Cause: The solvent system is not polar enough to elute the kaurane diterpenes efficiently from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[5] This should decrease retention times and result in sharper peaks. It is advisable to first optimize the solvent system using TLC to find a composition that provides an appropriate Rf value.[5][6]
Problem 4: Co-elution of kaurane diterpenes with other compounds.
-
Possible Cause: The chosen solvent system does not provide sufficient selectivity for the separation.
-
Solution 1: Change the solvent system. In normal-phase chromatography, trying a different combination of solvents with different selectivities (e.g., replacing ethyl acetate with dichloromethane (B109758) or acetone) might resolve the co-eluting compounds.[8]
-
Solution 2: Employ a different chromatographic technique. If optimizing the solvent system is unsuccessful, consider using a different separation technique, such as countercurrent chromatography, which utilizes liquid-liquid partitioning and can be effective for separating complex mixtures of natural products.[9]
Data Presentation
Table 1: Example RP-HPLC Solvent Systems for Kaurane Diterpene Analysis
| Kaurane Diterpenes | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection | Reference |
| ent-Kaurenoic acid, Grandiflorenic acid | C18 | 60% Acetonitrile in Water | Isocratic | 1.0 | 220 nm | [2] |
| ent-Kaurenoic acid, Xylopic acid, 16-α-hydroxy-kauranoic acid | C18 | Acetonitrile:Water:Phosphoric acid (6:3:1 v/v/v) | Isocratic | 0.9 | 220 nm | [2] |
| Four ent-kaurane diterpenes | C18 | Acetonitrile and 0.05% Acetic acid | Gradient | 0.6 | ELSD | [3] |
| ent-Kaurenoic acid and related compounds | C18 | 0.1% Phosphoric acid, Acetonitrile, and Methanol (30:49:21 v/v/v) | Isocratic | 0.6 | 220 nm | [2] |
Table 2: Example Normal-Phase Chromatography Solvent Systems for Kaurane Diterpenes
| Stationary Phase | Mobile Phase | Elution Mode | Application | Reference |
| Silica Gel 60G | n-hexane/CH₂Cl₂ (4:6) | Isocratic | Column Chromatography | [1] |
| Silica Gel 60G | CH₂Cl₂/EtOAc (9:1) | Isocratic | Column Chromatography | [1] |
| Silica Gel | Hexane and Ethyl Acetate | Gradient (increasing polarity) | Column Chromatography | [4] |
Experimental Protocols
Protocol 1: General Procedure for TLC Analysis of Kaurane Diterpenes
-
Prepare the TLC plate: Use a silica gel 60 F₂₅₄ plate.
-
Spot the sample: Dissolve the crude extract or sample containing kaurane diterpenes in a suitable solvent (e.g., methanol, chloroform) and spot it onto the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., Hexane:Ethyl Acetate in a specific ratio).
-
Visualize the spots: After the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (if the compounds are UV active) or by staining with a suitable reagent (e.g., p-anisaldehyde solution followed by heating).
-
Calculate the Rf value: Measure the distance traveled by the compound and the distance traveled by the solvent front to calculate the Rf value. Adjust the solvent system to achieve an optimal Rf.[6]
Protocol 2: General Procedure for Preparative Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane) and carefully pack it into a glass column.
-
Sample Loading: Dissolve the sample in a minimal amount of the initial solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial solvent.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate) according to a predefined gradient.[4][5]
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the desired kaurane diterpenes.
-
Combine and Evaporate: Combine the pure fractions containing the target compound and evaporate the solvent to obtain the isolated kaurane diterpene.
Mandatory Visualization
Caption: Workflow for the chromatography of kaurane diterpenes.
Caption: Troubleshooting logic for chromatographic separation.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Natural Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing peak tailing in the HPLC analysis of acidic natural compounds. Find answers to frequently asked questions and step-by-step troubleshooting guides to resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC separation, chromatographic peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is an asymmetry in the peak where the latter half of the peak is broader than the front half.[1] This phenomenon can compromise resolution, quantification accuracy, and overall method reliability.[2]
Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value close to 1.0 indicates a symmetrical peak.[1][3]
| Tailing Factor (Tf) / Asymmetry Factor (As) | Peak Shape Interpretation | Acceptability |
| 1.0 | Symmetrical | Ideal |
| > 1.2 | Significant Tailing | May be acceptable depending on the method[3] |
| > 1.5 | Generally Acceptable Limit | May require investigation[1][4] |
| > 2.0 | Unacceptable | Requires troubleshooting[3][5][6] |
Q2: What are the primary causes of peak tailing for acidic natural compounds?
A2: Peak tailing for acidic compounds in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[7] The most common causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with acidic analytes, leading to peak tailing.[2][8][9] These interactions are particularly problematic when the silanol groups are ionized.[4][10]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the acidic analyte, a mix of ionized and unionized forms of the compound can exist, causing peak distortion.[11][12] For acidic compounds, a mobile phase pH below the analyte's pKa is generally recommended to keep them in their less retained, neutral form.[3][13]
-
Column Issues: Column degradation, contamination, or the use of an inappropriate column chemistry can all contribute to peak tailing.[3] Older, Type A silica (B1680970) columns are more prone to causing peak tailing due to a higher content of free silanol groups and metal impurities.[2]
-
Sample-Related Issues: Overloading the column with too much sample, or using a sample solvent that is much stronger than the mobile phase, can lead to peak distortion.[3][8][14]
-
Instrumental Problems: Extra-column band broadening due to long tubing, large detector cell volume, or poor connections can also cause peak tailing.[3]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing issues with acidic natural compounds.
Issue 1: Peak tailing is observed for a newly developed method.
This is a common issue during method development. The following steps will help you systematically address the problem.
Step 1: Evaluate the Mobile Phase pH
For acidic compounds, the mobile phase pH should ideally be at least 2 pH units below the analyte's pKa to ensure it is in a single, unionized form.[13][15]
-
Action: Adjust the mobile phase pH. If the pKa of your compound is known, lower the pH of the aqueous portion of your mobile phase using an appropriate buffer or acid modifier.
-
Common Modifiers: Formic acid (0.1%), trifluoroacetic acid (TFA) (0.1%), or a phosphate (B84403) buffer are commonly used to control the mobile phase pH at a low level.[13][16]
Step 2: Assess for Secondary Silanol Interactions
If adjusting the pH does not resolve the tailing, secondary interactions with silanol groups are a likely cause.[17]
-
Action 1: Use a Modern, End-Capped Column. Modern, high-purity silica (Type B) columns are "end-capped" to block most of the residual silanol groups, significantly reducing tailing for polar and ionizable compounds.[2][10] If you are using an older column, switching to a newer, end-capped column is recommended.[7]
-
Action 2: Consider a Different Stationary Phase. For some acidic compounds, a standard C18 column may not be optimal. Consider columns with alternative chemistries, such as those with polar-embedded groups or mixed-mode phases, which can provide better peak shapes for polar acidic analytes.[18]
Step 3: Optimize the Sample Solvent
The solvent used to dissolve your sample can significantly impact peak shape.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase composition.[3][19] If a stronger solvent is required for solubility, inject the smallest possible volume to minimize peak distortion.[20][21]
Issue 2: Good peak shape was previously achieved, but now tailing is observed.
If a previously robust method suddenly starts showing peak tailing, it often points to a problem with the column or the HPLC system.
Step 1: Check the Column's Condition
Columns degrade over time, especially when used with aggressive mobile phases.
-
Action 1: Flush the Column. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove any contaminants.[3]
-
Action 2: Reverse the Column and Flush. If flushing in the normal direction does not work, carefully disconnect the column, reverse its direction, and flush it. This can sometimes dislodge particulates from the inlet frit. Remember to operate the column in the correct direction for analysis.
-
Action 3: Replace the Column. If the peak shape does not improve after flushing, the column may be permanently damaged or have reached the end of its lifespan and should be replaced.[3] Using a guard column can help extend the life of your analytical column.[3]
Step 2: Inspect the HPLC System
Leaks or blockages in the system can lead to extra-column band broadening.
-
Action: Check all fittings and tubing for any signs of leaks. Ensure that the tubing between the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[22]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Optimization
This protocol outlines the steps for systematically adjusting the mobile phase pH to improve the peak shape of an acidic analyte.
-
Determine the pKa of your analyte: If the pKa is not known, you can estimate it or test a range of pH values.
-
Prepare a series of aqueous mobile phase solutions with different pH values: Start with a pH at least 2 units below the pKa and test in increments of 0.5 pH units. Use a suitable buffer (e.g., phosphate, formate, or acetate) at a concentration of 10-50 mM to ensure stable pH.[3][9]
-
Measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.[13]
-
Equilibrate the column: For each new mobile phase composition, ensure the column is fully equilibrated before injecting your sample. A stable baseline is a good indicator of equilibration.
-
Inject your sample and analyze the peak shape: Calculate the tailing factor for your peak of interest at each pH value.
-
Select the optimal pH: Choose the pH that provides the most symmetrical peak (tailing factor closest to 1.0).
| Mobile Phase Additive | Effective pH Range | UV Cutoff (nm) |
| Formic Acid | 2.8 - 4.8 | 210 |
| Acetic Acid | 3.8 - 5.8 | 210 |
| Phosphate Buffer | 2.1 - 3.1, 6.2 - 8.2 | 200 |
| Trifluoroacetic Acid (TFA) | ~2.0 | 210 |
Data compiled from multiple sources.[13]
Protocol 2: Column Flushing to Restore Performance
This protocol provides a general procedure for flushing a reversed-phase HPLC column to remove contaminants. Always consult the column manufacturer's specific guidelines.
-
Disconnect the column from the detector.
-
Set the flow rate to a low value (e.g., 0.5 mL/min for a standard 4.6 mm ID column).
-
Flush with a series of solvents in order of decreasing polarity:
-
Your mobile phase without the buffer salts (e.g., water/organic solvent mixture).
-
100% Water (HPLC grade).
-
100% Acetonitrile or Methanol.
-
(Optional, for very non-polar contaminants) Isopropanol or a mixture of hexane/isopropanol.
-
-
Flush for a sufficient volume: A general rule is to flush with at least 10-20 column volumes of each solvent.
-
Gradually re-introduce your mobile phase by reversing the solvent sequence.
-
Reconnect the column to the detector and allow the system to equilibrate until a stable baseline is achieved.
Visualizing the Problem and Solution
Diagram 1: The Mechanism of Peak Tailing due to Silanol Interactions
References
- 1. scribd.com [scribd.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. hplc.eu [hplc.eu]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. acdlabs.com [acdlabs.com]
- 13. agilent.com [agilent.com]
- 14. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moravek.com [moravek.com]
- 16. support.waters.com [support.waters.com]
- 17. acdlabs.com [acdlabs.com]
- 18. phenomenex.com [phenomenex.com]
- 19. lcms.cz [lcms.cz]
- 20. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 21. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. chromtech.com [chromtech.com]
Technical Support Center: Enhancing NMR Spectral Resolution for Complex Diterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when acquiring and processing Nuclear Magnetic Resonance (NMR) spectra for complex diterpenoids.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation
Q1: What is the optimal sample concentration for ¹H and ¹³C NMR of diterpenoids?
A1: For ¹H NMR, a concentration of 1-5 mg of your diterpenoid sample in 0.6-0.7 mL of deuterated solvent is typically sufficient for good signal-to-noise.[1] However, for ¹³C NMR, which is inherently less sensitive, a higher concentration of 5-30 mg is recommended.[1] For small molecules (under 1000 g/mol ), 5-25 mg is typical for ¹H NMR, while ¹³C NMR often requires 50-100 mg for a spectrum to be acquired in a reasonable timeframe (20-60 minutes).[2]
Q2: My diterpenoid is only sparingly soluble. How can I prepare a suitable NMR sample?
A2: If solubility is an issue, consider the following:
-
Solvent Selection: Test a range of deuterated solvents. Common choices for diterpenoids include CDCl₃, acetone-d₆, benzene-d₆, and DMSO-d₆.[2][3] Sometimes, switching solvents can also resolve peak overlap issues.[3]
-
Co-solvent System: A few drops of a stronger deuterated solvent (e.g., CD₃OD in CDCl₃) can improve solubility.[4] Be mindful that this will introduce additional solvent signals.
-
Gentle Heating: Gentle warming of the sample can aid dissolution.[2]
-
Sonication: Brief sonication in a vial before transferring to the NMR tube can also help dissolve the sample.[4]
Q3: I'm observing broad peaks in my spectrum. What are the likely causes related to my sample?
A3: Broad peaks often originate from issues with the sample itself. Common causes include:
-
Particulate Matter: The presence of undissolved solids will disrupt the magnetic field homogeneity.[1][5] Always filter your sample into the NMR tube, for instance, through a pipette with a small, tightly packed plug of glass wool.[5][6]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[1][2] These can be residual catalysts or metal ions from glassware.
-
High Viscosity or Concentration: Overly concentrated or viscous samples can lead to broadened lineshapes.[2][3] Diluting the sample may improve resolution.
Q4: Should I use an internal standard?
A4: Yes, using an internal standard is highly recommended for accurate chemical shift referencing. Tetramethylsilane (TMS) is a common standard for organic solvents.[2] For aqueous samples, DSS and TSP are suitable alternatives.[2] If you are concerned about the standard reacting with your sample, it can be added in a sealed capillary tube.[2]
Troubleshooting Guides
Guide 1: Poor Signal-to-Noise (S/N) Ratio
If you are experiencing a weak signal, follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow for Poor S/N
Caption: A stepwise guide to troubleshooting a poor signal-to-noise ratio.
| Issue | Potential Cause | Recommended Solution |
| Weak ¹H Signal | Insufficient sample concentration. | Increase sample amount to 1-5 mg in 0.6-0.7 mL of solvent.[1] |
| Suboptimal number of scans (NS). | Increase the number of scans. The S/N ratio increases with the square root of the number of scans.[4] | |
| Incorrect pulse width (p1). | Ensure the 90° pulse width is correctly calibrated for your sample and the probe.[4] | |
| Very Weak ¹³C Signal | Inherently low sensitivity of ¹³C nucleus. | Increase sample concentration significantly (50-100 mg is recommended for small molecules).[2] |
| Insufficient number of scans (NS). | A much higher number of scans is required for ¹³C compared to ¹H NMR.[4] | |
| Proton decoupling is off. | Ensure proton decoupling is active to benefit from the Nuclear Overhauser Effect (NOE), which enhances carbon signals.[4] | |
| General Low Signal | Poorly tuned probe. | Run a standard sample (e.g., 1% ethylbenzene (B125841) in CDCl₃) to check instrument performance. If the standard also shows a poor signal, contact the facility manager to have the probe tuned and matched.[4] |
| Using a standard probe. | If available, use a cryogenically cooled probe (CryoProbe), which can increase the S/N ratio by a factor of 3-4.[7] |
Guide 2: Overlapping Peaks and Poor Resolution
Complex diterpenoids often produce crowded spectra. Here’s how to improve spectral dispersion.
Workflow for Enhancing Spectral Resolution
Caption: A logical workflow for improving the resolution of crowded NMR spectra.
| Problem | Potential Cause | Recommended Solution |
| Overlapping ¹H multiplets | Structural complexity of the diterpenoid. | Change Solvent: Acquiring the spectrum in a different solvent, such as benzene-d₆, can alter chemical shifts and resolve overlapping signals.[3] |
| Increase Temperature: For molecules with conformational isomers (rotamers), acquiring the spectrum at a higher temperature can average out the signals and simplify the spectrum.[3] | ||
| Insufficient magnetic field strength. | Use a Higher Field Spectrometer: Higher magnetic fields increase the dispersion of signals, which is a primary factor in improving resolution.[8] | |
| General Spectral Crowding | Limited dispersion in 1D spectra. | 2D NMR: Utilize two-dimensional NMR experiments like HSQC and HMBC. These spread the signals over a second dimension, significantly enhancing resolution and providing crucial connectivity information.[9] |
| Time constraints limiting resolution in the indirect dimension of 2D NMR. | Non-Uniform Sampling (NUS): NUS can be used to substantially increase the resolution in 2D NMR spectra without increasing the experimental time.[10] | |
| Broad lines obscuring multiplets | Poor shimming or sample issues. | Shimming: Ensure the spectrometer is properly shimmed.[3] |
| Data processing limitations. | Resolution Enhancement Functions: Apply mathematical functions to the FID during processing, such as the Lorentzian-to-Gaussian transformation, to narrow the lineshapes.[11] Be cautious, as aggressive enhancement can introduce artifacts.[11] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for a Diterpenoid
-
Weighing: Accurately weigh 5-10 mg of the purified diterpenoid for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[1][2]
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.[4]
-
Filtration and Transfer: Using a glass Pasteur pipette with a small, tight plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube.[5][6]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.[5]
Protocol 2: Basic ¹³C NMR Acquisition
-
Instrument Setup: Insert the prepared sample into the magnet, lock on the deuterium (B1214612) signal of the solvent, and perform automated or manual shimming.[6]
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Experiment: C13CPD (¹³C observe with proton decoupling).[12]
-
Number of Scans (NS): Start with a minimum of 1024 scans; increase as needed for S/N.[7]
-
Relaxation Delay (d1): Set to 2.0 seconds.[7]
-
Acquisition Time (aq): Set to 1.0-2.0 seconds. A longer acquisition time can improve resolution.[4][12]
-
Pulse Angle: Use a 30° or 45° flip angle instead of 90° to allow for a shorter relaxation delay, especially for quaternary carbons with long relaxation times.[7]
-
-
Data Acquisition: Start the experiment.
-
Data Processing:
Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is crucial for identifying which protons are directly attached to which carbons. It is much more sensitive than direct ¹³C detection.[7]
-
Setup: Use a well-prepared sample as described above. A good ¹H spectrum is a prerequisite.
-
Acquisition:
-
Load a standard HSQC pulse sequence from the spectrometer's library.
-
The experiment will typically acquire a series of FIDs with an incremented evolution time (t1).[14]
-
Key parameters include the number of increments in the indirect dimension (¹³C) and the number of scans per increment.
-
-
Processing:
-
The raw data is a 2D matrix of FIDs.
-
Apply appropriate window functions in both the direct (t2) and indirect (t1) dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the resulting 2D spectrum.
-
The final spectrum will show correlations as peaks, with the x-axis representing the ¹H chemical shift and the y-axis representing the ¹³C chemical shift.
-
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boosting resolution in NMR spectroscopy by chemical shift upscaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Resolution-enhanced 2D NMR of complex mixtures by non-uniform [mestrelab.com]
- 11. Resolution Booster - Mestrelab Resources [mestrelab.com]
- 12. azom.com [azom.com]
- 13. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 14. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic Acid and Doxorubicin
This guide provides an objective comparison of the cytotoxic properties of the natural diterpenoid, ent-17-Hydroxykaur-15-en-19-oic acid, and the widely used chemotherapeutic agent, Doxorubicin. The information is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data, mechanisms of action, and relevant protocols.
Introduction to the Compounds
This compound is a kaurane-type diterpenoid, a class of natural products often isolated from plants.[1][2] Compounds of this class are being investigated for various biological activities, including anticancer properties. It has demonstrated cytotoxic effects against a range of human cancer cell lines, including prostate, colon, and breast cancer.[3]
Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer chemotherapy since its approval in 1974.[4][5] It is used to treat a broad spectrum of malignancies.[4] Its anticancer activity is attributed to a complex and multifaceted mechanism of action, though its clinical use can be limited by significant side effects, such as cardiotoxicity.[4][6]
Quantitative Cytotoxicity Data
The cytotoxic effects of both compounds have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cell growth. The following tables summarize the reported IC₅₀ values from different studies. For a more direct comparison, values have been converted to micromolar (µM) where possible.
Molecular Weight of this compound: ~318.45 g/mol Molecular Weight of Doxorubicin: ~543.5 g/mol
Table 1: Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) (Converted) | Source |
| LNCaP | Prostate | 17.63 | ~ 55.36 | [1] |
| 22Rv1 | Prostate | 6 - 50 | ~ 18.84 - 157.0 | [3] |
| HT29, HCT116, SW480, SW620 | Colon | 6 - 50 | ~ 18.84 - 157.0 | [3] |
| MCF-7 | Breast | 6 - 50 | ~ 18.84 - 157.0 | [3] |
Table 2: Cytotoxicity (IC₅₀) of Doxorubicin
| Cell Line | Cancer Type | IC₅₀ (Reported) | Source |
| LNCaP | Prostate | 0.25 µM | [7] |
| PC3 | Prostate | 2.64 µg/mL (~4.86 µM) | [8] |
| PC3 | Prostate | 8.00 µM | [7] |
| HCT116 | Colon | 24.30 µg/mL (~44.71 µM) | [8] |
| HepG2 | Liver | 14.72 µg/mL (~27.08 µM) | [8] |
| HepG2 | Liver | 12.18 µM | [5] |
| MCF-7 | Breast | 2.50 µM | [5] |
| A549 | Lung | 1.50 µM | [7] |
| HeLa | Cervical | 1.00 µM | [7] |
| AMJ13 | Breast | 223.6 µg/mL (~411.59 µM) | [9] |
| 293T | Normal Kidney | 13.43 µg/mL (~24.71 µM) | [8] |
Comparative Summary: Based on the available data, Doxorubicin exhibits significantly higher potency (lower IC₅₀ values) across most tested cell lines compared to this compound. For instance, in the LNCaP prostate cancer cell line, Doxorubicin's IC₅₀ is 0.25 µM, whereas the IC₅₀ for the kaurane (B74193) diterpenoid is approximately 55.36 µM, indicating that Doxorubicin is over 200 times more potent in this specific cell line. It is also noteworthy that Doxorubicin shows cytotoxicity against the non-malignant 293T cell line, highlighting its potential for toxicity to healthy cells.[8]
Mechanisms of Action & Signaling Pathways
The two compounds induce cytotoxicity through distinct molecular mechanisms.
Doxorubicin: A Multi-Pronged Attack on Cancer Cells
Doxorubicin's efficacy stems from its ability to disrupt several critical cellular processes simultaneously.[10] Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA helix, distorting its structure. This process obstructs DNA replication and transcription, leading to cell cycle arrest and death.[4][6][10]
-
Topoisomerase II Inhibition: It poisons the topoisomerase II enzyme by stabilizing the complex it forms with DNA. This prevents the re-ligation of DNA double-strand breaks that the enzyme creates, causing an accumulation of DNA damage.[4][6]
-
Reactive Oxygen Species (ROS) Generation: The drug's quinone moiety undergoes redox cycling, producing free radicals like superoxide (B77818) anions.[4][6] This surge in ROS induces oxidative stress, damaging cellular components such as DNA, proteins, and membranes, and triggering apoptotic pathways.[6]
Caption: Doxorubicin's multifaceted mechanism of action.
This compound: Induction of Apoptosis
While direct mechanistic studies on this compound are limited, research on closely related kaurene diterpenoids provides strong evidence for its mode of action.[11][12] These compounds primarily induce apoptosis (programmed cell death) by modulating key signaling pathways. The proposed mechanism involves:
-
Inhibition of NF-κB: It suppresses the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that controls the expression of pro-survival and anti-apoptotic genes.[11][12]
-
Modulation of Bcl-2 Family Proteins: By inhibiting NF-κB, the compound leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the promotion of pro-apoptotic proteins (like Bax).[11][12]
-
Caspase Activation: This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a cascade of executioner caspases (e.g., caspase-3), which dismantle the cell.[12]
-
Cell Cycle Arrest: Some related compounds have also been shown to arrest the cell cycle at the G2/M phase.[13][14]
Caption: Proposed apoptotic pathway for kaurane diterpenoids.
Experimental Protocols and Workflows
The cytotoxicity data cited in this guide were primarily generated using the MTT assay.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or Doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[7][8]
-
MTT Addition: After incubation, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Standard workflow for an MTT cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound ent-17-Hydroxy-15-kauren-19-oic acid (FDB015661) - FooDB [foodb.ca]
- 3. This compound | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. advetresearch.com [advetresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-inflammatory Activity of Kaurane Diterpenes: Featuring ent-17-Hydroxykaur-15-en-19-oic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of ent-17-Hydroxykaur-15-en-19-oic acid and other kaurane (B74193) diterpenes. The information is compiled from various experimental studies to offer an objective overview supported by available data.
Introduction to Kaurane Diterpenes and Inflammation
Kaurane diterpenes are a class of natural products characterized by a tetracyclic carbon skeleton. They are found in a variety of plant species and have garnered significant interest for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. A key pathway in regulating inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many kaurane diterpenes exert their anti-inflammatory effects by modulating this pathway, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
This compound: An Overview of its Anti-inflammatory Potential
This compound is a kaurane diterpene that has been investigated for its biological activities. While specific quantitative data on its direct anti-inflammatory activity is limited in publicly available literature, a closely related compound, ent-17-hydroxy-15-oxokauran-19-oic acid, has demonstrated significant inhibitory effects on key inflammatory markers. Studies have shown that this related diterpene can inhibit the lipopolysaccharide (LPS)-induced release of NO, TNF-α, IL-1β, and IL-6, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW 264.7 macrophage cells. The underlying mechanism for these effects is the blockade of NF-κB phosphorylation[1]. Given the structural similarity, it is plausible that this compound possesses comparable anti-inflammatory properties, though further direct experimental validation is required.
Comparative Anti-inflammatory Activity of Kaurane Diterpenes
To provide a quantitative context for the anti-inflammatory potential of kaurane diterpenes, the following table summarizes the 50% inhibitory concentration (IC50) values for nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages for several kaurane diterpenes. Lower IC50 values indicate greater potency.
| Kaurane Diterpene | IC50 for NO Production Inhibition (µM) | Reference |
| Bezerraditerpene A | 3.21 - 3.76 | [2] |
| Bezerraditerpene B | 3.21 - 3.76 | [2] |
| ent-kaur-16-ene-3β,15β-diol | 3.21 - 3.76 | [2] |
| Compound from Isodon serra (1) | 15.6 | |
| Compound from Isodon serra (9) | 7.3 |
Note: The data is compiled from different studies and experimental conditions may vary.
Mechanistic Insights: The NF-κB Signaling Pathway
The primary mechanism by which many kaurane diterpenes exert their anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of genes encoding pro-inflammatory mediators. Kaurane diterpenes can interfere with this pathway at various points, including the inhibition of IκB degradation and the prevention of NF-κB nuclear translocation.
Caption: NF-κB Signaling Pathway and Inhibition by Kaurane Diterpenes.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are generalized from common laboratory practices and may require optimization for specific experimental conditions.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants using the Griess reagent.
Caption: Workflow for Nitric Oxide Production Assay.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins.
Caption: Workflow for COX-2 Inhibition Assay.
NF-κB Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of NF-κB using a luciferase reporter gene under the control of NF-κB response elements.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Measurement of TNF-α and IL-6 Levels by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify the levels of specific proteins, such as cytokines, in biological samples.
Caption: General Workflow for ELISA.
Conclusion
Kaurane diterpenes represent a promising class of natural products with significant anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB signaling pathway. While direct quantitative comparisons of this compound with other kaurane diterpenes are currently limited by the available data, the existing evidence for structurally similar compounds suggests its potential as a potent anti-inflammatory agent. The provided experimental protocols and comparative data for other kaurane diterpenes offer a valuable resource for researchers in the field of inflammation and drug discovery to further investigate the therapeutic potential of this compound class. Future studies focusing on a standardized, direct comparison of the anti-inflammatory activities of a broader range of kaurane diterpenes, including this compound, are warranted to fully elucidate their structure-activity relationships and therapeutic promise.
References
A Comparative Guide to the Structure-Activity Relationship of Kaurane Diterpenoids in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Kaurane (B74193) diterpenoids, a class of natural products primarily isolated from plants of the Isodon genus, have emerged as a promising source of novel anticancer agents.[1][2] Their complex tetracyclic structure provides a unique scaffold for therapeutic intervention, with numerous studies highlighting their potent cytotoxic effects against a wide range of cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various kaurane diterpenoids, summarizing their anticancer activity, elucidating their mechanisms of action through key signaling pathways, and detailing the experimental protocols used for their evaluation.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of kaurane diterpenoids is typically evaluated by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of several representative kaurane diterpenoids against various human cancer cell lines, offering a clear comparison of their cytotoxic potential.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| Oridonin | HCT116 | Colorectal Carcinoma | Not Specified | [1] |
| Oridonin | SW480 | Colorectal Cancer | Not Specified | [1][3] |
| Oridonin | SKOV3 | Ovarian Cancer | 17.21 | [4] |
| Oridonin | OVCAR-3 | Ovarian Cancer | 13.9 | [4] |
| Oridonin | A2780 | Ovarian Cancer | 12.1 | [4] |
| Jaridonin | EC109 | Esophageal Squamous Cancer | 12.0 (48h) | [3] |
| Jaridonin | EC9706 | Esophageal Squamous Cancer | 11.2 (48h) | [3] |
| Jaridonin | EC1 | Esophageal Squamous Cancer | 4.60 (48h) | [3] |
| Jaridonin | SHG-44 | Glioma | 14.7 (72h) | [3] |
| Jaridonin | MCF-7 | Breast Cancer | 16.7 (72h) | [3] |
| Ponicidin | HeLa | Cervical Cancer | 23.1 (24h) | [3] |
| Ponicidin | A549 | Lung Cancer | 38.0 (24h), 31.0 (48h), 15.0 (72h) | [3] |
| Ponicidin | GLC-82 | Lung Cancer | 32.0 (24h), 26.0 (48h), 13.0 (72h) | [3] |
| Glaucocalyxin A | HL-60 | Leukemia | 6.15 (24h) | [3] |
| Glaucocalyxin A | Focus | Hepatocarcinoma | 2.70 (48h) | [3] |
| Glaucocalyxin A | SMMC-7721 | Hepatocarcinoma | 5.58 (48h) | [3] |
| Glaucocalyxin A | HepG2 | Hepatocarcinoma | 8.22 (48h) | [3] |
| Glaucocalyxin A | SK-HEP1 | Hepatocarcinoma | 2.87 (48h) | [3] |
| Glaucocalyxin A | HOS | Osteosarcoma | 7.02 (48h) | [3] |
| Glaucocalyxin A | Saos-2 | Osteosarcoma | 7.32 (48h) | [3] |
| Glaucocalyxin A | U-2OS | Osteosarcoma | 8.36 (48h) | [3] |
| Glaucocalyxin A | MG-63 | Osteosarcoma | 5.30 (48h) | [3] |
| Glaucocalyxin A | UMUC3 | Bladder Carcinoma | 9.77 (48h) | [3] |
| Glaucocalyxin A | MCF-7 | Breast Carcinoma | 1.00 (72h) | [3] |
| Glaucocalyxin A | Hs578T | Breast Carcinoma | 4.00 (72h) | [3] |
| Longikaurin A | SMMC-7721 | Hepatocellular Carcinoma | Not Specified | [3] |
| CRT1 | SK-HEP1 | Hepatocellular Carcinoma | <5 | [3] |
| Jungermannenone A | HL-60 | Leukemia | 1.3 (12h) | [5] |
| Jungermannenone B | HL-60 | Leukemia | 5.3 (12h) | [5] |
| Jungermannenone C | HL-60 | Leukemia | 7.8 (12h) | [5] |
| Jungermannenone D | HL-60 | Leukemia | 2.7 (12h) | [5] |
| 8,9-seco-ent-kaurane 6 | TNBC cell lines | Triple-Negative Breast Cancer | ~0.08 | [6] |
| DEK | HCT116 | Colon Cancer | 40 | [7] |
Core Chemical Structure and Key Functional Groups
The fundamental structure of kaurane diterpenoids is a tetracyclic carbon skeleton. The ent-kaurane configuration is the enantiomeric form of the more common kaurane structure.[1] Structure-activity relationship studies have revealed that specific functional groups are crucial for their anticancer activity. A key moiety for the cytotoxic effects of many kaurane diterpenoids is the α,β-unsaturated ketone in the D-ring.[8] This feature is believed to be a Michael acceptor, enabling covalent bonding with nucleophilic residues in target proteins, thereby disrupting their function.[9] Additionally, the presence and position of hydroxyl and acetyl groups on the core structure can significantly influence the potency and selectivity of these compounds. For instance, studies on derivatives of kaurenoic acid have shown that the presence of an allylic hydroxyl group can enhance acetylcholinesterase inhibition, a target relevant in some cancer contexts.
Mechanisms of Anticancer Action: Signaling Pathways
The anticancer effects of kaurane diterpenoids are multifaceted and involve the modulation of several critical signaling pathways that govern cell proliferation, survival, and death.[1][3][10] The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.
A predominant mechanism by which kaurane diterpenoids exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptosis induction by kaurane diterpenoids.
Kaurane diterpenoids have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[3][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in PARP cleavage and apoptosis.[3][12] Some kaurane diterpenoids can also activate the extrinsic pathway by increasing the levels of cleaved caspase-8.[3][11] Furthermore, the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway, mediated by MKK4, have been identified as critical upstream events in kaurane-induced apoptosis in colorectal cancer cells.[13]
In addition to inducing apoptosis, kaurane diterpenoids can inhibit cancer cell proliferation by arresting the cell cycle at various phases, most commonly the G2/M or S phase.
Caption: Cell cycle arrest induced by kaurane diterpenoids.
This cell cycle blockade is mediated by the modulation of key regulatory proteins. For instance, Longikaurin A has been shown to induce G2/M arrest in hepatocellular carcinoma cells by downregulating Skp2, which leads to an accumulation of p21 and subsequent inhibition of Cyclin B1/cdc2 complexes.[14] Other kaurane diterpenoids can induce S-phase arrest by downregulating the expression of Cyclin D1, CDK2, and CDK4.[7] The tumor suppressor protein p53 is also often upregulated by kaurane treatment, contributing to cell cycle arrest and apoptosis.[3][7]
The spread of cancer cells to distant organs is a major cause of mortality. Several kaurane diterpenoids have demonstrated the ability to inhibit cancer cell migration and invasion, key processes in metastasis.
Caption: Anti-metastatic effects of kaurane diterpenoids.
The anti-metastatic effects of these compounds are linked to the downregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell invasion.[1][3] Additionally, kaurane diterpenoids can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by reducing the expression of vascular endothelial growth factor (VEGF).[1][3] The inhibition of the Akt signaling pathway appears to be a key mechanism underlying the anti-metastatic properties of some 8,9-seco-ent-kauranes.[6]
Detailed Experimental Protocols
The following are generalized protocols for key experiments commonly used to evaluate the anticancer activity of kaurane diterpenoids. Specific details may vary between laboratories and cell lines.
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the kaurane diterpenoid for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the kaurane diterpenoid for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Principle: This technique is used to detect specific proteins in a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Conclusion
Kaurane diterpenoids represent a valuable class of natural products with significant potential for the development of new anticancer therapies. Their diverse chemical structures and multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest, make them attractive lead compounds. The presence of an α,β-unsaturated ketone moiety is a key structural feature for the cytotoxicity of many of these compounds. Further research focusing on the synthesis of novel derivatives and a deeper understanding of their molecular targets will be crucial for translating the therapeutic promise of kaurane diterpenoids into clinical applications. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their efforts to develop more effective and selective cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A natural ent-kaurane diterpenoid induces antiproliferation in ovarian cancer cells via ERK1/2 regulation and inhibition of cellular migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Longikaurin A, a natural ent-kaurane, induces G2/M phase arrest via downregulation of Skp2 and apoptosis induction through ROS/JNK/c-Jun pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of Ent-kaurane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of selected ent-kaurane diterpenoids, a class of natural products with significant therapeutic potential. The analysis focuses on their anticancer, anti-inflammatory, and cytotoxic properties, supported by quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways.
Overview of Selected Ent-kaurane Diterpenoids
This comparison focuses on four representative ent-kaurane diterpenoids: Oridonin, Kaurenoic Acid, Atractyloside, and Stevioside. These compounds have been selected based on their well-documented and diverse biological activities, providing a broad overview of the therapeutic and toxicological potential of this class of molecules.
-
Oridonin: Isolated primarily from the herb Rabdosia rubescens, Oridonin is renowned for its potent anticancer and anti-inflammatory activities.[1][2]
-
Kaurenoic Acid: Found in various plants, including Copaifera species, Kaurenoic Acid exhibits significant anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5]
-
Atractyloside: A toxic glycoside found in plants of the Atractylis genus, Atractyloside is a potent inhibitor of mitochondrial function, making it a valuable tool for studying cellular bioenergetics and a notable example of ent-kaurane toxicity.[6][7][8]
-
Stevioside: Primarily known as a natural sweetener from the Stevia rebaudiana plant, Stevioside has also been investigated for its potential anticancer and anti-inflammatory properties.[9][10][11]
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory effects of the selected ent-kaurane diterpenoids. IC50 values represent the concentration of the compound required to inhibit 50% of a biological process, providing a standardized measure of potency.
Table 1: Comparative Cytotoxicity (IC50) of Ent-kaurane Diterpenoids against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oridonin | MCF-7 | Breast Cancer | 0.2 - 14.6 | [12][13] |
| A549 | Lung Cancer | 5.1 | [1] | |
| HeLa | Cervical Cancer | 2.0 | [1] | |
| HCT116 | Colon Cancer | 6.84 | [13] | |
| HepG2 | Liver Cancer | 2.6 | [1] | |
| Kaurenoic Acid | A549 | Lung Cancer | > 100 | [14] |
| HepG2 | Liver Cancer | 24.7 | [14] | |
| Atractyloside | A549 | Lung Cancer | 37.92 | [2] |
| NCI-H460 | Lung Cancer | 63.27 | [2] | |
| HepG2 | Liver Cancer | - | - | |
| Stevioside | HT-29 | Colon Cancer | ~5.0 (induces apoptosis) | [9] |
| MCF-7 | Breast Cancer | > 250 µg/mL | [10] |
Table 2: Comparative Anti-inflammatory Activity of Ent-kaurane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Kaurenoic Acid | NO Production Inhibition | RAW 264.7 | 51.73 | [3] |
| PGE2 Release Inhibition | RAW 264.7 | 106.09 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the presented findings.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The ent-kaurane diterpenoids are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies the production of nitric oxide (NO) by measuring the concentration of its stable metabolite, nitrite (B80452), in the cell culture supernatant.
-
Cell Culture and Stimulation: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/mL. The cells are then co-incubated with lipopolysaccharide (LPS) (1 µg/mL) and various concentrations of the test compounds for 24 hours.
-
Sample Collection: After incubation, 100 µL of the cell culture supernatant from each well is collected.
-
Griess Reaction: 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the collected supernatant.
-
Incubation and Measurement: The mixture is incubated at room temperature for 10 minutes in the dark. The absorbance at 540 nm is then measured using a microplate reader.
-
Quantification: The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.
Signaling Pathways and Mechanisms of Action
The biological effects of ent-kaurane diterpenoids are often mediated through their interaction with key cellular signaling pathways. This section provides a visual representation of these pathways and highlights the known molecular targets of the selected compounds.
Apoptosis Signaling Pathway
Many ent-kaurane diterpenoids, particularly Oridonin, exert their anticancer effects by inducing apoptosis (programmed cell death). The diagram below illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Inhibitory effects of kaurenoic acid from Aralia continentalis on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kaurenoic acid activates TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biochemistry and toxicity of atractyloside: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atractyloside - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Cancer Properties of Stevia rebaudiana; More than a Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oridonin, a Promising ent-Kaurane Diterpenoid Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
assessing the selectivity of ent-17-Hydroxykaur-15-en-19-oic acid for cancer cells over normal cells
Cytotoxic Potency and Selectivity Profile
The selective cytotoxicity of ent-kaurane diterpenoids is a key parameter in determining their therapeutic index. The following tables summarize the available quantitative data on the cytotoxic effects of representative compounds on various cancer cell lines and, where available, on normal cells.
A study on ent-15-oxo-kaur-16-en-19-oic acid provides a clear example of selective cytotoxicity. The half-maximal inhibitory concentration (IC50) was found to be four times lower in a human prostate carcinoma cell line (PC-3) compared to a primary culture of normal fibroblasts, indicating a preferential effect on cancer cells.[1][2]
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| ent-15-oxo-kaur-16-en-19-oic acid | PC-3 | Human Prostate Carcinoma | 3.7 | 4.0 | [1][2] |
| Fibroblasts | Primary Normal Cells | 14.8 | [1][2] |
The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.
While direct selectivity data is lacking for the extensively studied ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (also known as 5F), its potent cytotoxic effects against a range of cancer cell lines have been well-documented.[3][4][5][6][7][8][9][10]
| Compound | Cell Line | Cell Type | Assay Duration | Observed Effects | Reference |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) | CNE-2Z | Nasopharyngeal Carcinoma | 24, 48, 72h | Dose and time-dependent inhibition of proliferation, apoptosis induction, G2/M phase arrest | [3][6][8] |
| SGC7901 | Human Gastric Cancer | Not Specified | Inhibition of proliferation, apoptosis induction | [5] | |
| Laryngeal Cancer Cell Lines | Laryngeal Cancer | Not Specified | Dose-dependent cell death, apoptosis induction | [4] | |
| FRO | Anaplastic Thyroid Carcinoma | Not Specified | Concentration and time-dependent apoptotic cell death | [9] |
Mechanistic Insights into Anti-Cancer Activity
The anti-cancer effects of ent-kaurane diterpenoids, particularly ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, are largely attributed to the induction of apoptosis through the mitochondrial pathway and the inhibition of pro-survival signaling pathways such as NF-κB.
Key Signaling Pathways Affected:
-
Mitochondrial Apoptosis Pathway: These compounds have been shown to modulate the expression of Bcl-2 family proteins, leading to a decreased anti-apoptotic Bcl-2 level and an increased pro-apoptotic Bax level.[5] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner of apoptosis.[1][11]
-
NF-κB Signaling Pathway: ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid* has been observed to suppress the activation of NF-κB.[4] This is a critical anti-cancer mechanism as NF-κB is a transcription factor that promotes the expression of genes involved in cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of cytotoxicity and apoptosis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the ent-kaurane diterpenoid for specific durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect specific proteins in a cell extract.
-
Protein Extraction: After treatment with the compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, NF-κB).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
References
- 1. Cytotoxic and apoptosis-inducing effect of ent-15-oxo-kaur-16-en-19-oic acid, a derivative of grandiflorolic acid from Espeletia schultzii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid on human gastric cancer cells and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid loaded onto fluorescent mesoporous silica nanoparticles for the location and therapy of nasopharyngeal carcinoma - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinom… [ouci.dntb.gov.ua]
- 11. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods for Quantifying ent-17-Hydroxykaur-15-en-19-oic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methodologies for ent-17-Hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid with potential therapeutic properties. Through a detailed examination of experimental protocols and performance data, this document serves as a practical resource for selecting and validating an appropriate analytical method.
Comparative Analysis of Analytical Techniques
While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide presents a comparison of commonly employed analytical techniques for the quantification of similar natural products. The following table summarizes the expected performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
| Parameter | HPLC-UV | LC-MS | UPLC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | < 0.1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 15 ng/mL | < 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 15% | < 10% | < 5% |
| Specificity | Moderate | High | Very High |
| Run Time | 20 - 30 min | 10 - 20 min | 3 - 10 min |
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods follows a structured workflow to ensure a thorough comparison. This process typically involves method development, validation of individual methods, and a head-to-head comparison using standardized samples.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Hypothetical Signaling Pathway for Diterpenoid Bioactivity
Kaurane diterpenoids often exhibit biological activity through the modulation of cellular signaling pathways. The following diagram illustrates a hypothetical pathway through which a compound like this compound might exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.
Caption: A potential mechanism of action for a bioactive diterpenoid.
Detailed Experimental Protocols
The following are detailed, representative protocols for the quantification of this compound using HPLC-UV, LC-MS, and UPLC-MS/MS.
Sample Preparation (General)
-
Extraction: Extract the analyte from the matrix (e.g., plasma, plant material) using a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724).
-
Purification: Employ solid-phase extraction (SPE) to remove interfering substances.
-
Reconstitution: Evaporate the solvent and reconstitute the sample in the mobile phase.
HPLC-UV Method
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a diode array detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 210 nm.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
LC-MS Method
-
Instrumentation: Shimadzu LCMS-2020 single quadrupole mass spectrometer or equivalent coupled to an HPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Selected Ion Monitoring (SIM) of the deprotonated molecule [M-H]⁻.
-
Quantification: Based on the peak area of the extracted ion chromatogram relative to a calibration curve.
UPLC-MS/MS Method
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro tandem mass spectrometer or equivalent.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
Ionization: ESI in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition.
-
Quantification: Based on the peak area ratio of the analyte to an internal standard against a calibration curve.
This guide provides a framework for the cross-validation of analytical methods for this compound. The selection of the most appropriate method will depend on the specific requirements of the study, including sensitivity, selectivity, and sample throughput.
evaluating the synergistic effects of ent-17-Hydroxykaur-15-en-19-oic acid with known anticancer drugs
An evaluation of the synergistic effects of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, a derivative of the ent-kaurane scaffold, reveals a significant enhancement of the anticancer activity of the conventional chemotherapeutic agent, cisplatin (B142131). This guide provides a comprehensive analysis of the available experimental data, methodologies, and mechanistic insights for researchers and drug development professionals.
Recent oncological research has focused on combination therapies to enhance treatment efficacy and overcome drug resistance. This guide examines the synergistic potential of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (also known as 5F), a naturally derived diterpenoid, with the established anticancer drug cisplatin. The findings are based on studies conducted on the human nasopharyngeal carcinoma (NPC) cell line, CNE-2Z. While the initial query focused on ent-17-Hydroxykaur-15-en-19-oic acid, the available scientific literature extensively documents the synergistic properties of its close derivative, 5F.
Data on Synergistic Efficacy
The combination of ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) and cisplatin has demonstrated a marked increase in cytotoxicity against CNE-2Z nasopharyngeal carcinoma cells compared to the effects of either agent alone. The synergistic action is evident from the significant reduction in cell viability observed in co-treated cells.
| Treatment Group | Concentration | Incubation Time (hours) | Cell Viability (%) |
| Control | - | 24, 48, 72 | 100 |
| ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) | 10 µg/ml | 24 | ~90 |
| 48 | ~80 | ||
| 72 | ~75 | ||
| Cisplatin | 10 µg/ml | 24 | ~85 |
| 48 | ~70 | ||
| 72 | ~60 | ||
| 5F + Cisplatin | 10 µg/ml + 10 µg/ml | 24 | ~60 |
| 48 | ~40 | ||
| 72 | ~25 |
Table 1: Comparative Cell Viability of CNE-2Z Nasopharyngeal Carcinoma Cells Treated with ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) and Cisplatin, Individually and in Combination. The data clearly indicates that the combination treatment leads to a substantially lower cancer cell survival rate over a 72-hour period[1][2].
Mechanistic Insights into the Synergy
The enhanced anticancer effect of the combination therapy appears to be rooted in the distinct but complementary mechanisms of action of the two compounds. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F) has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells.[1][3] This is achieved, in part, by modulating the NF-κB signaling pathway. Specifically, 5F treatment leads to a decrease in the p65 subunit of NF-κB and an increase in its inhibitor, IκBα.[1][3][4] This inhibition of NF-κB signaling is significant as NF-κB is a key regulator of cell survival and proliferation in many cancers.
Cisplatin, a platinum-based chemotherapy agent, primarily exerts its cytotoxic effect by cross-linking DNA, which triggers DNA damage responses and ultimately leads to apoptosis. By inducing cell cycle arrest and promoting a pro-apoptotic state through the inhibition of NF-κB, 5F may lower the threshold for cisplatin-induced apoptosis, thereby sensitizing the cancer cells to its effects.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Arsenal: A Comparative Guide to the Therapeutic Potential of Ent-kaurane Diterpenoids
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Within the vast repository of natural products, ent-kaurane diterpenoids have emerged as a promising class of compounds with a diverse range of pharmacological activities. This guide provides a comprehensive literature review of their therapeutic potential, objectively comparing their performance with supporting experimental data and detailed methodologies.
Ent-kaurane diterpenoids are a large and structurally diverse group of natural products, primarily isolated from plants of the Isodon genus, but also found in other plant families such as Lamiaceae and Annonaceae.[1][2] These tetracyclic compounds have garnered significant scientific interest due to their potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This guide delves into the quantitative data supporting these claims, outlines the experimental protocols used to generate this data, and visualizes the key signaling pathways modulated by these fascinating molecules.
Comparative Efficacy: A Quantitative Overview
The therapeutic potential of ent-kaurane diterpenoids is best illustrated by comparing their in vitro efficacy across various disease models. The following tables summarize the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values for representative compounds, providing a clear comparison of their potency.
Anticancer Activity
A significant body of research highlights the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a wide array of cancer cell lines.[1] Their anticancer mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3] Oridonin (B1677485), one of the most studied ent-kaurane diterpenoids, and its derivatives have shown remarkable anticancer activity.[4][5]
Table 1: Anticancer Activity of ent-kaurane Diterpenoids (IC50, µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oridonin | MCF-7 (Breast) | 6.6 - 26.8 | [2] |
| Oridonin | MDA-MB-231 (Breast) | 29.4 | [2] |
| Oridonin Derivative (Compound 3) | MCF-7 (Breast) | 0.2 | [2] |
| Oridonin Derivative (Compound 3) | MDA-MB-231 (Breast) | 0.2 | [2] |
| Oridonin Derivative (Compound 10) | MCF-7 (Breast) | 0.38 | [2] |
| Oridonin Derivative (Compound 10) | MDA-MB-231 (Breast) | 0.48 | [2] |
| Oridonin Derivative (Compound 12) | MCF-7 (Breast) | 0.08 | [4] |
| Oridonin Derivative (Compound 17) | K562 (Leukemia) | 0.39 | [4] |
| Oridonin Derivative (Compound 17) | BEL-7402 (Liver) | 1.39 | [4] |
| Oridonin Derivative (Compound 18) | K562 (Leukemia) | 0.24 | [5] |
| Oridonin Derivative (Compound 18) | BEL-7402 (Liver) | 0.87 | [5] |
| Atractyligenin Derivative (Compound 24) | HCT116 (Colon) | 5.35 | [6] |
| Atractyligenin Derivative (Compound 25) | HCT116 (Colon) | 5.50 | [6] |
| Isodon serra Diterpenoid (Compound 1) | HepG2 (Liver) | 15.6 | [7] |
| Isodon serra Diterpenoid (Compound 9) | HepG2 (Liver) | 7.3 | [7] |
| Phyllanthone A (from P. acidus) | HL-60 (Leukemia) | 2.00 | [8] |
| Phyllanthone A (from P. acidus) | MCF-7 (Breast) | 3.55 | [8] |
Anti-inflammatory Activity
Ent-kaurane diterpenoids have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[9][10] The inhibition of the NF-κB signaling pathway is a key mechanism underlying their anti-inflammatory effects.
Table 2: Anti-inflammatory Activity of ent-kaurane Diterpenoids (IC50, µM)
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Kaurene Derivative (Compound 9) | NO Production | RAW 264.7 | < 10 | [9] |
| Kaurene Derivative (Compound 10) | NO Production | RAW 264.7 | < 10 | [9] |
| Kaurene Derivative (Compound 17) | NO Production | RAW 264.7 | < 10 | [9] |
| Kaurene Derivative (Compound 28) | NO Production | RAW 264.7 | < 10 | [9] |
| Isodon serra Diterpenoid (Compound 1) | NO Production | BV-2 | 15.6 | [7] |
| Isodon serra Diterpenoid (Compound 9) | NO Production | BV-2 | 7.3 | [7] |
| Isohenolide C (from I. henryi) | NO Production | RAW 264.7 | 15.99 | [10] |
| Isohenolide G (from I. henryi) | NO Production | RAW 264.7 | 18.19 | [10] |
| Phyllanthone A (from P. acidus) | NO Production | RAW 264.7 | 6.47 | [8] |
Antimicrobial and Antiviral Activity
Several ent-kaurane diterpenoids have exhibited promising activity against a range of microbial pathogens, including bacteria and viruses. Their ability to combat drug-resistant strains makes them particularly interesting candidates for new antimicrobial drug development.[11][12]
Table 3: Antimicrobial and Antiviral Activity of ent-kaurane Diterpenoids (MIC/EC50)
| Compound | Activity | Organism/Virus | MIC/EC50 | Reference |
| Sigesbeckin A | Antibacterial | MRSA | 64 µg/mL | [11] |
| Sigesbeckin A | Antibacterial | VRE | 64 µg/mL | [11] |
| 18-hydroxy-kauran-16-ent-19-oic acid | Antibacterial | MRSA | 64 µg/mL | [11] |
| 18-hydroxy-kauran-16-ent-19-oic acid | Antibacterial | VRE | 64 µg/mL | [11] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Antibacterial | Staphylococcus aureus | 16 mm (inhibition zone) | [13] |
| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Antibacterial | Escherichia coli | 13 mm (inhibition zone) | [13] |
| 16β, 17-dihydroxy-ent-kauran-19-oic acid | Antiviral | HIV-1 | 0.8 µg/mL | [14] |
| Isosidol | Antiviral | Human Parainfluenza Virus Type 2 | 7.27 µg/mL | [15] |
Key Signaling Pathways
The therapeutic effects of ent-kaurane diterpenoids are mediated through the modulation of several critical signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane diterpenoids.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by ent-kaurane diterpenoids.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess the therapeutic potential of ent-kaurane diterpenoids.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the ent-kaurane diterpenoid for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibitory Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and incubated overnight.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the ent-kaurane diterpenoid for 1-2 hours.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for another 24 hours.
-
Nitrite Measurement (Griess Assay): 50-100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a 10-15 minute incubation at room temperature in the dark, the absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is then calculated.
Western Blot Analysis for NF-κB Signaling
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation states within a signaling pathway.
-
Cell Treatment and Lysis: Cells are treated as described in the anti-inflammatory assay. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the protein of interest (e.g., phospho-IκBα, total IκBα, p65).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their total protein levels.
Experimental and Drug Discovery Workflow
The discovery and development of therapeutic agents from natural products like ent-kaurane diterpenoids follow a systematic workflow.
Caption: General workflow for the discovery and development of ent-kaurane diterpenoids.
Conclusion
Ent-kaurane diterpenoids represent a rich and diverse source of potential therapeutic agents with compelling preclinical data in the areas of oncology, inflammation, and infectious diseases. The quantitative data presented in this guide highlights the significant potency of many of these compounds, often surpassing that of established drugs. The detailed experimental protocols and visualization of key signaling pathways provide a solid foundation for further research and development in this exciting field. As our understanding of the structure-activity relationships and mechanisms of action of ent-kaurane diterpenoids continues to grow, so too does their potential to be translated into novel and effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
- 6. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New ent-Kaurane and cleistanthane diterpenoids with potential cytotoxicity from Phyllanthus acidus (L.) Skeels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ent-Kaurane diterpenoids from Isodon henryi and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Identification of ent-16 beta, 17-dihydroxykauran-19-oic acid as an anti-HIV principle and isolation of the new diterpenoids annosquamosins A and B from Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of ent-17-Hydroxykaur-15-en-19-oic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of ent-17-Hydroxykaur-15-en-19-oic acid, a diterpenoid that has demonstrated cytotoxic properties against various human tumor cell lines. Due to its biological activity, this compound and any materials contaminated with it should be handled and disposed of as hazardous cytotoxic waste.
Hazard Assessment and Data
| Hazard Class | Description | Disposal Consideration |
| Cytotoxicity | Exhibits cytotoxic effects against human prostate (22Rv1, LNCaP), colon (HT29, HCT116, SW480, SW620), and breast (MCF-7) tumor cells. | Treat as hazardous cytotoxic waste. Do not dispose of down the drain or in regular trash. Incineration by a licensed facility is the recommended disposal method. |
| Chemical Class | Carboxylic Acid, Diterpenoid | Segregate from incompatible materials such as bases and strong oxidizing agents. |
Experimental Protocol: Waste Generation and Handling
Waste containing this compound is typically generated during and after experimental procedures. Common waste streams include:
-
Bulk Chemical: Unused or expired solid compound.
-
Solutions: Residual solutions of the compound in organic solvents (e.g., DMSO, ethanol (B145695), methanol) or aqueous buffers.
-
Contaminated Labware: Glassware (pipettes, flasks, vials), plasticware (pipette tips, centrifuge tubes), and other disposable items that have come into direct contact with the compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear worn during handling.
The overriding principle is that no experiment should commence without a clear plan for the disposal of all generated waste.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound follows the general principles of hazardous and cytotoxic waste management.
Step 1: Segregation of Waste
Proper waste segregation at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.[2][3]
-
Solid Waste:
-
Collect pure this compound powder and grossly contaminated items (e.g., weighing boats, contaminated wipes) in a dedicated, puncture-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a compatible, leak-proof container (e.g., a glass or polyethylene (B3416737) bottle).
-
Do not mix with other incompatible waste streams. For instance, keep halogenated and non-halogenated solvent waste separate if required by your institution.[4]
-
-
Sharps Waste:
-
Contaminated PPE:
-
All PPE that has come into contact with the compound should be collected in a designated cytotoxic waste bag or container.[7]
-
Step 2: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled.
-
Use your institution's official hazardous waste tags.
-
The label must include:
-
The words "Hazardous Waste" and "Cytotoxic Waste".
-
The full chemical name: "this compound".
-
A list of all components in the container, including solvents and their approximate concentrations.
-
The associated hazards (e.g., "Toxic," "Cytotoxic").
-
The date of waste accumulation and the name of the generating laboratory/researcher.[3]
-
Step 3: Safe Storage of Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.[8]
-
The storage area should be well-ventilated and away from general laboratory traffic.
-
Segregate the cytotoxic waste containers from other incompatible chemicals.
Step 4: Professional Disposal
Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.[3][7]
-
Never dispose of this compound or its containers in the regular trash or by pouring it down the sink.[1] This is critical to prevent contamination of water systems and harm to the environment.
-
Follow your institution's procedures for scheduling a waste pickup with the Environmental Health and Safety (EHS) office.
-
The standard and required method for the ultimate disposal of cytotoxic waste is high-temperature incineration by a specialized facility.[5][9]
Step 5: Decontamination of Work Areas and Glassware
-
Work Surfaces: After handling the compound, decontaminate all work surfaces (e.g., fume hood sash, benchtop) with a suitable cleaning agent followed by a solvent rinse (e.g., 70% ethanol or isopropanol), as dictated by your laboratory's protocol for cytotoxic compounds. Dispose of all cleaning materials as cytotoxic waste.[7]
-
Reusable Glassware: Glassware that has contained the compound should be decontaminated before being returned to general use. A common procedure is to rinse the glassware three times with a suitable solvent. The rinsate from these initial washes must be collected and disposed of as hazardous liquid waste.[10] Subsequent cleaning can be done with standard laboratory detergents.
Visual Workflow for Disposal Decision-Making
Caption: Disposal workflow for this compound waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acewaste.com.au [acewaste.com.au]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. sweet.ua.pt [sweet.ua.pt]
- 5. danielshealth.ca [danielshealth.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. youtube.com [youtube.com]
- 10. ehs.stanford.edu [ehs.stanford.edu]
Personal protective equipment for handling ent-17-Hydroxykaur-15-en-19-oic acid
This guide provides crucial safety and logistical information for the handling and disposal of ent-17-Hydroxykaur-15-en-19-oic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is summarized in the table below. This equipment should be worn at all times when handling the compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Eyes | Safety Glasses or Goggles | Chemical splash goggles are recommended to provide a complete seal around the eyes. |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are the preferred choice for handling acids and offer good resistance.[1] |
| Body | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn to protect against spills and splashes.[1] For larger quantities, a chemical-resistant apron is advised.[2] |
| Respiratory | Fume Hood or Respirator | Work with the powdered form of this acid should be conducted in a chemical fume hood to prevent inhalation.[2] If a fume hood is not available, a respirator with an appropriate cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
- Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
- Locate the nearest emergency eyewash station and safety shower.
- Prepare all necessary equipment and reagents before introducing the acid to the workspace.
- Use the smallest practical quantity for the experiment being performed.[2]
2. Handling:
- Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.
- When weighing the compound, use a spatula and handle it gently to avoid creating dust.
- If creating a solution, always add the acid to the solvent slowly.
- Keep containers of the acid closed when not in use.[2]
3. Spill Management:
- In case of a small spill, decontaminate the area using appropriate spill cleanup materials.
- For larger spills, evacuate the immediate area and follow your institution's emergency procedures.
- Never attempt to neutralize a spill with a base without proper training and equipment, as this can generate heat and fumes.
4. Post-Handling:
- After handling, wash hands thoroughly with soap and water, even after removing gloves.[2]
- Clean all equipment used in the procedure.
- Properly label and store any remaining acid according to your institution's guidelines. Acids should be stored separately from bases.[2]
Disposal Plan
The disposal of this compound and its waste must comply with all local, state, and federal regulations.
-
Waste Collection: Collect all waste containing the acid in a clearly labeled, sealed, and compatible waste container.
-
Neutralization: Depending on institutional guidelines, dilute and neutralize acidic waste before disposal. Always add acid to a large volume of water slowly; never the other way around.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour down the drain unless specifically authorized by your environmental health and safety department.
Safe Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
